Ala-CO-amide-C4-Boc
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28N2O6 |
|---|---|
Molecular Weight |
344.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N2O6/c1-10(14(21)18-11(2)15(22)23)17-12(19)8-6-7-9-13(20)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19)(H,18,21)(H,22,23)/t10-,11-/m0/s1 |
InChI Key |
XALXADJTPFKOPK-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of a Boc-L-alanine C4 Amide Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of a Boc-L-alanine C4 amide linker, a valuable building block in pharmaceutical and peptide research. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization methods. This guide is intended to equip researchers with the necessary information to successfully synthesize and characterize this versatile chemical linker.
Introduction
The Boc-L-alanine C4 amide linker, chemically known as tert-butyl N-(4-(((S)-2-((tert-butoxycarbonyl)amino)propanamido)butyl)carbamate, incorporates a chiral L-alanine moiety and a four-carbon spacer. The terminal Boc-protected amine groups allow for selective deprotection and further conjugation, making it a useful tool in the development of targeted drug delivery systems, peptide modifications, and various bioconjugation applications. The presence of the C4 chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
This guide focuses on a robust two-step synthetic approach:
-
Mono-Boc protection of 1,4-diaminobutane: This initial step ensures the selective acylation of only one amino group in the subsequent step, preventing the formation of undesired di-substituted byproducts.
-
Amide coupling of Boc-L-alanine with N-Boc-1,4-diaminobutane: The carboxyl group of Boc-L-alanine is activated and reacted with the free amino group of the mono-protected C4 linker to form the target amide bond.
Synthetic Pathway and Experimental Protocols
The overall synthetic scheme is presented below, followed by detailed experimental procedures for each step.
Overall Synthetic Workflow
Caption: Synthetic workflow for the Boc-L-alanine C4 amide linker.
Experimental Procedures
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)
This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
4 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Suspend L-alanine (1.0 eq) in a mixture of water and THF (1:1 v/v).
-
Cool the suspension to 0 °C using an ice bath.
-
Add sodium hydroxide (1.5 eq) and stir until a clear solution is obtained.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the aqueous residue with a non-polar solvent like hexane or ether to remove excess (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 4 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield Boc-L-alanine as a white solid or colorless oil.
-
Step 2: Synthesis of tert-butyl (4-aminobutyl)carbamate (N-Boc-1,4-diaminobutane)
This protocol describes the selective mono-protection of 1,4-diaminobutane. A large excess of the diamine is crucial to favor the formation of the mono-protected product.
-
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve a large excess of 1,4-diaminobutane (5-10 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the stirred diamine solution over several hours using a syringe pump.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water to remove the excess 1,4-diaminobutane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the N-Boc-1,4-diaminobutane by column chromatography on silica gel.
-
Step 3: Amide Coupling to Synthesize the Boc-L-alanine C4 Amide Linker
This procedure details the coupling of Boc-L-alanine with N-Boc-1,4-diaminobutane using HBTU as the coupling reagent.
-
Materials:
-
Boc-L-alanine (from Step 1)
-
N-Boc-1,4-diaminobutane (from Step 2)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve Boc-L-alanine (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.05 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-L-alanine C4 amide linker.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the Boc-L-alanine C4 amide linker.
Table 1: Summary of Reagents and Typical Yields
| Step | Product | Key Reagents | Typical Yield (%) |
| 1 | Boc-L-alanine | L-alanine, (Boc)₂O, NaOH | 90-98% |
| 2 | N-Boc-1,4-diaminobutane | 1,4-Diaminobutane, (Boc)₂O | 40-60% |
| 3 | Boc-L-alanine C4 Amide Linker | Boc-L-alanine, N-Boc-1,4-diaminobutane, HBTU, DIPEA | 75-90% |
Table 2: Characterization Data for the Final Product
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.5 (br s, 1H, NH-amide), ~5.0 (br s, 1H, NH-Boc Ala), ~4.8 (br s, 1H, NH-Boc C4), ~4.1 (m, 1H, CH-Ala), ~3.2 (m, 2H, CH₂-NH-amide), ~3.1 (m, 2H, CH₂-NH-Boc), ~1.5 (m, 4H, CH₂-CH₂), 1.44 (s, 9H, Boc), 1.42 (s, 9H, Boc), 1.35 (d, 3H, CH₃-Ala) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~173 (C=O, amide), ~156 (C=O, Boc), ~80 (C(CH₃)₃, Boc), ~50 (CH-Ala), ~40 (CH₂-NH), ~28 (C(CH₃)₃, Boc), ~27 (CH₂), ~18 (CH₃-Ala) |
| Mass Spec. (ESI+) | Expected m/z for C₁₇H₃₃N₃O₅: [M+H]⁺ = 360.2, [M+Na]⁺ = 382.2 |
Visualization of Key Processes
Amide Coupling Mechanism
The following diagram illustrates the HBTU-mediated amide coupling mechanism.
Caption: HBTU-mediated amide bond formation.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of a Boc-L-alanine C4 amide linker. By following the outlined two-step process, researchers can reliably produce this valuable chemical tool for a range of applications in drug development and biotechnology. The provided data and visualizations aim to facilitate a thorough understanding of the synthetic process and the characterization of the final product.
Spectroscopic and Synthetic Profile of N-(tert-butoxycarbonyl)-L-alanyl-butylamide
An In-depth Technical Guide for Researchers
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for a representative "Ala-CO-amide-C4-Boc" compound, identified here as N-(tert-butoxycarbonyl)-L-alanyl-butylamide. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic values based on data from the closely related precursor, N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH), and established principles of NMR and mass spectrometry. The experimental protocols provided are established methods for the synthesis and analysis of protected amino acid amides.
Assumed Structure:
The compound addressed in this guide is N-(tert-butoxycarbonyl)-L-alanyl-butylamide, with the following structure:
(Correction: The Boc group is on the Nitrogen of Alanine)
Corrected representation:
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-(tert-butoxycarbonyl)-L-alanyl-butylamide.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~5.1 | br s | 1H | Ala-NH-Boc |
| ~4.1 | m | 1H | Ala-α-CH |
| ~3.2 | q | 2H | NH-CH₂ -CH₂-CH₂-CH₃ |
| ~1.5 | m | 2H | NH-CH₂-CH₂ -CH₂-CH₃ |
| 1.44 | s | 9H | Boc-(CH₃)₃ |
| ~1.38 | m | 2H | NH-CH₂-CH₂-CH₂ -CH₃ |
| 1.35 | d | 3H | Ala-β-CH₃ |
| 0.92 | t | 3H | NH-CH₂-CH₂-CH₂-CH₃ |
Solvent: CDCl₃. Predicted values are based on data for similar Boc-protected amino acids and peptides.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~173 | Ala C=O (Amide) |
| ~155 | Boc C=O |
| ~80 | Boc C -(CH₃)₃ |
| ~50 | Ala α-C |
| ~39 | NH-CH₂ -CH₂-CH₂-CH₃ |
| ~32 | NH-CH₂-CH₂ -CH₂-CH₃ |
| 28.3 | Boc C-(CH₃ )₃ |
| ~20 | NH-CH₂-CH₂-CH₂ -CH₃ |
| ~18 | Ala β-C |
| ~13.8 | NH-CH₂-CH₂-CH₂-CH₃ |
Solvent: CDCl₃. Predicted values are based on data for similar Boc-protected amino acids and peptides.
Table 3: Predicted Mass Spectrometry Data
| Technique | Parameter | Predicted Value |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 245.18 |
| [M+Na]⁺ | 267.16 | |
| Molecular Weight | 244.32 |
Experimental Protocols
2.1. Synthesis of N-(tert-butoxycarbonyl)-L-alanyl-butylamide
This protocol describes a standard method for amide bond formation using a carbodiimide coupling agent.
Materials:
-
N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH)
-
n-Butylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) or a solution of DCC (1.1 equivalents) in DCM to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Add n-butylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2.2. NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified product for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube and label it appropriately.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) signal.[1]
-
Perform phase and baseline corrections on the resulting spectrum.[1]
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
2.3. Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the purified product in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Data Acquisition:
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode is typically used for this type of compound to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Analysis: The sample can be introduced by direct infusion or via liquid chromatography (LC-MS).
Data Analysis:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common adducts.
-
Compare the observed m/z values with the calculated exact mass of the target compound.
Visualizations
Caption: Workflow for the synthesis of the target amide.
Caption: Workflow for NMR and MS spectroscopic analysis.
References
Technical Guide: Solubility of N-α-Boc-L-alaninamide Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of N-α-tert-butyloxycarbonyl-L-alaninamide and its derivatives, with a specific focus on the conceptual solubility of a C4-alkylated amide variant (Ala-CO-amide-C4-Boc). While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on the physicochemical properties of related compounds. Furthermore, it provides detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.
Introduction
N-α-Boc-L-alaninamide and its derivatives are important building blocks in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is crucial for managing the reactivity of the alpha-amino group during peptide coupling reactions. The solubility of these protected amino acid amides in various organic solvents is a critical parameter that influences reaction kinetics, purification efficiency, and overall yield. Understanding and predicting the solubility of these compounds is therefore essential for process optimization and the successful development of peptide-based therapeutics.
This guide will discuss the factors influencing the solubility of Boc-protected alaninamide derivatives and provide a framework for its experimental determination.
Factors Influencing Solubility
The solubility of a molecule like this compound is governed by the principle of "like dissolves like," where compounds tend to dissolve in solvents with similar polarity.[1] Several key structural features of this molecule will dictate its solubility profile in different organic solvents:
-
Boc Protecting Group: The bulky and hydrophobic tert-butyloxycarbonyl (Boc) group significantly increases the nonpolar character of the molecule. This feature generally enhances solubility in nonpolar organic solvents.[2]
-
Alanine Side Chain: The small, nonpolar methyl side chain of alanine contributes to the overall hydrophobicity of the molecule.
-
Amide Groups: The presence of two amide linkages introduces polar character and the capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This can contribute to solubility in more polar solvents.
-
C4-Alkyl Amide: The addition of a four-carbon alkyl chain (butyl group) to the C-terminal amide further increases the nonpolar, hydrophobic nature of the molecule.
Based on these structural components, this compound is expected to be a largely nonpolar molecule with some capacity for hydrogen bonding.
Qualitative Solubility Profile
For this compound, the addition of the C4-alkyl chain would likely decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents compared to Boc-Ala-NH2.
Quantitative Solubility Data
As of the preparation of this guide, specific, publicly available quantitative solubility data for this compound is limited. The determination of these values requires experimental measurement. The following table is provided as a template for researchers to populate with their own experimentally determined data, which will facilitate the comparison of solubility across different solvents and conditions.
| Organic Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | C₆H₁₄ | 0.1 | High | Data to be determined |
| Toluene | C₇H₈ | 2.4 | High | Data to be determined |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | High | Data to be determined |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | Data to be determined |
| Acetone | C₃H₆O | 5.1 | Moderate | Data to be determined |
| Isopropanol | C₃H₈O | 3.9 | Low to Moderate | Data to be determined |
| Acetonitrile | C₂H₃N | 5.8 | Low to Moderate | Data to be determined |
| Ethanol | C₂H₅OH | 4.3 | Low | Data to be determined |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Moderate | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Moderate | Data to be determined |
| Methanol | CH₃OH | 5.1 | Low | Data to be determined |
| Water | H₂O | 10.2 | Very Low | Data to be determined |
Experimental Protocol for Solubility Determination
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This protocol provides a foundational technique for generating the quantitative data for the table above.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or gravimetric analysis equipment
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vial from the shaker.
-
Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.
-
-
Quantification of Solute:
-
The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method.
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Inject a known volume of the filtered saturated solution into the HPLC system.
-
Determine the concentration of the solute by comparing its peak area to the calibration curve.
-
-
Gravimetric Analysis:
-
Carefully transfer a known volume of the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is removed, dry the container with the residue to a constant weight.
-
The final weight of the residue corresponds to the mass of the compound dissolved in the known volume of the solvent.
-
-
-
Data Reporting:
-
Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
Logical Relationships in Solubility Prediction
The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility.
Caption: Molecular features influencing expected solubility.
Conclusion
While specific quantitative data for the solubility of this compound in various organic solvents requires experimental determination, its molecular structure provides strong indications of its likely behavior. The presence of the Boc group and the C4-alkyl chain suggests good solubility in nonpolar to moderately polar aprotic solvents. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a robust framework for generating the precise solubility data needed for process development, optimization, and formulation.
References
Stability of Ala-CO-amide-C4-Boc Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical stability of N-tert-butoxycarbonyl-L-alanyl-butylamide (Ala-CO-amide-C4-Boc) under both acidic and basic conditions. The stability of this molecule is paramount in various applications, including peptide synthesis, drug delivery, and proteomics, where controlled deprotection and resistance to degradation are critical. This document outlines the degradation pathways, provides estimated quantitative stability data, details experimental protocols for stability assessment, and visualizes the reaction mechanisms.
Overview of Chemical Stability
The this compound molecule consists of two primary functional groups that dictate its stability: the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine and the secondary amide bond linking the alanine to a butyl group. These two groups exhibit distinct susceptibilities to acidic and basic environments.
-
Boc Protecting Group: The Boc group is notoriously labile in acidic conditions, a characteristic frequently exploited for its removal in synthetic chemistry.[] Conversely, it is generally stable under neutral and basic conditions.[][2]
-
Amide Bond: The amide bond is exceptionally stable due to resonance delocalization, making it resistant to cleavage.[3] Its hydrolysis, whether acid- or base-catalyzed, typically requires harsh conditions such as elevated temperatures and prolonged reaction times.[4]
Quantitative Stability Data
Stability under Acidic Conditions
| pH | Temperature | Incubation Time | Expected % Intact this compound | Predominant Degradation Pathway |
| < 1 | Room Temp. | 1 hour | < 10% | Rapid cleavage of the Boc group |
| 1 | Room Temp. | 24 hours | < 5% | Cleavage of the Boc group |
| 4 | Room Temp. | 24 hours | > 95% | Minimal to no degradation |
| 4 | 50°C | 24 hours | ~90% | Slow cleavage of the Boc group |
| 1 | 100°C | 1 hour | < 1% | Rapid cleavage of the Boc group and slow amide hydrolysis |
Note: Data is estimated based on the general stability of Boc-protected amines and amides.
Stability under Basic Conditions
| pH | Temperature | Incubation Time | Expected % Intact this compound | Predominant Degradation Pathway |
| 9 | Room Temp. | 24 hours | > 99% | Negligible degradation |
| 12 | Room Temp. | 24 hours | > 98% | Very slow amide hydrolysis |
| 12 | 100°C | 24 hours | < 50% | Significant amide hydrolysis |
| >13 (e.g., 1M NaOH) | 100°C | 4 hours | < 20% | Rapid amide hydrolysis |
Note: Data is estimated based on the general stability of Boc-protected amines and amides.
Experimental Protocols for Stability Assessment
The following are detailed protocols for evaluating the stability of this compound.
Acidic Stability Testing
Objective: To quantify the rate of Boc group cleavage and amide bond hydrolysis under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., pH 1, pH 4)
-
Organic solvent (e.g., acetonitrile, methanol)
-
Water, HPLC grade
-
HPLC system with a C18 column
-
LC-MS system for product identification
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in methanol).
-
Prepare acidic buffers at the desired pH values (e.g., pH 1 and pH 4) using HCl.
-
In separate vials, add a small aliquot of the this compound stock solution to the acidic buffers to achieve a final concentration of, for example, 100 µg/mL.
-
Incubate the vials at the desired temperatures (e.g., room temperature, 50°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the sample with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.
-
Analyze the samples by reverse-phase HPLC to quantify the remaining this compound and the formation of degradation products (Ala-CO-amide-C4).
-
Use LC-MS to confirm the identity of the degradation products.
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Basic Stability Testing
Objective: To quantify the rate of amide bond hydrolysis under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., pH 9, pH 12, 1M NaOH)
-
Organic solvent (e.g., acetonitrile, methanol)
-
Water, HPLC grade
-
HPLC system with a C18 column
-
LC-MS system for product identification
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Follow steps 1 and 2 as in the acidic stability protocol, but prepare basic solutions using NaOH.
-
In separate vials, add a small aliquot of the this compound stock solution to the basic solutions.
-
Incubate the vials at the desired temperatures (e.g., room temperature, 100°C).
-
At specified time points, withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the sample with a suitable acid (e.g., HCl) to a pH of ~7.
-
Analyze the samples by reverse-phase HPLC to quantify the remaining this compound and the formation of Boc-Alanine and butylamine.
-
Use LC-MS to confirm the identity of the degradation products.
HPLC Method:
-
Use the same HPLC method as described for the acidic stability testing.
Degradation Pathways and Mechanisms
The degradation of this compound proceeds through distinct mechanisms under acidic and basic conditions.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the protonated amino group. Amide hydrolysis can also occur under strong acidic conditions and heat, proceeding through protonation of the amide carbonyl, nucleophilic attack by water, and subsequent cleavage of the C-N bond.
Caption: Acid-catalyzed degradation pathways of this compound.
Base-Catalyzed Degradation
Under basic conditions, the Boc group is stable. The degradation pathway is the hydrolysis of the amide bond. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the butylamine anion, which is subsequently protonated by the solvent to yield butylamine. The other product is the carboxylate of Boc-alanine.
References
Exploring the conformational space of Ala-CO-amide-C4-Boc
An In-Depth Guide to the Conformational Landscape of N-Acetyl-L-alanyl-N'-tert-butylamide
Introduction
The conformational analysis of peptides is a cornerstone of structural biology and rational drug design. Small dipeptide models serve as fundamental systems for elucidating the intrinsic conformational preferences of amino acid residues, which in turn dictate the complex three-dimensional structures of proteins. This guide focuses on N-acetyl-L-alanyl-N'-tert-butylamide, a derivative of the canonical alanine dipeptide (Ac-Ala-NHMe). This molecule is an excellent model for studying the influence of bulky, non-polar groups on the peptide backbone. Its structure is defined by the torsional angles of its backbone: phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). While the peptide bond (ω) is typically constrained to a planar trans conformation (ω ≈ 180°), the flexibility of the φ and ψ angles allows the molecule to adopt various conformations. The accessible regions of the φ-ψ space are famously visualized in a Ramachandran plot, which maps the sterically allowed and energetically favorable conformations.
This document provides a technical exploration of the conformational space of this alanine dipeptide analogue, integrating data from advanced computational methods and experimental protocols.
Theoretical Conformational Analysis
Computational chemistry provides powerful tools to map the potential energy surface (PES) of flexible molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can identify stable low-energy conformers and the energy barriers between them.
For the alanine dipeptide, a model system closely related to the topic molecule, extensive computational studies have been performed. These studies identify several key stable conformers.[1] High-level electronic structure calculations have located multiple minima on the Ramachandran plot, including the C7eq, C5, C7ax, β2, and αL conformations.[1] The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds, steric hindrance, and dipole-dipole interactions. The introduction of a bulky tert-butyl group on the C-terminal amide, as in N-acetyl-L-alanyl-N'-tert-butylamide, restricts the available conformational space compared to simpler analogues like N-acetyl-L-alanine-N',N'-dimethylamide (Ac-Ala-NMe2).[2] This is primarily because the bulky group prevents the formation of certain stabilizing intramolecular hydrogen bonds.[2]
Computational Protocol: Ab Initio/DFT Calculations
A typical workflow for the computational analysis of dipeptide conformation involves the following steps:
-
Initial Structure Generation : A grid of starting geometries is created by systematically rotating the φ and ψ dihedral angles (e.g., in 15° increments) across the entire -180° to +180° range.[3]
-
Geometry Optimization : Each starting geometry is subjected to energy minimization. This process adjusts all geometric parameters (bond lengths, angles, and dihedrals) to find the nearest local energy minimum on the potential energy surface. A common approach is to perform an initial optimization at a lower level of theory (e.g., RHF/6-31G*) followed by re-optimization of unique minima at a higher, more accurate level (e.g., MP2/6-311++G** or B3LYP/6-31+G**).
-
Frequency Analysis : A second derivative (frequency) calculation is performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.
-
Potential Energy Surface Mapping : The energies of all optimized minima are plotted on a Ramachandran map to visualize the conformational landscape. Contour lines are used to represent energy levels relative to the global minimum.
Quantitative Computational Data
The following table summarizes the calculated dihedral angles for the principal conformers of the alanine dipeptide (Ac-Ala-NHMe), which serves as a foundational model. The presence of a C-terminal tert-butyl group would be expected to destabilize conformers reliant on C-terminal N-H hydrogen bonding, such as the C7 structures.
| Conformer | φ Angle (°) (BLYP/TZVP+) | ψ Angle (°) (BLYP/TZVP+) | Relative Energy (kcal/mol) (MP2/aug-cc-pVDZ) |
| C7eq | -79.0 | 142.0 | 0.00 |
| C5 | -163.0 | 161.0 | 0.88 |
| C7ax | 67.0 | -72.0 | 2.13 |
| β2 | -143.0 | 26.0 | 2.89 |
| αL | 56.0 | 45.0 | 3.39 |
| α' | -54.0 | -40.0 | 4.34 |
Experimental Conformational Analysis
Experimental techniques provide crucial validation for computational models and offer insights into molecular behavior in different environments (solution vs. solid state).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. By measuring parameters like Nuclear Overhauser Effects (NOEs), J-coupling constants, and residual dipolar couplings (RDCs), one can derive distance and angular restraints to define the conformational ensemble. For instance, studies on Ac-L-Ala-NHMe in a liquid-crystalline medium identified a single predominant PII conformer with (φ ≈ −85°, ψ ≈ +160°), demonstrating how environment can select for specific conformations.
-
Sample Preparation : The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration typically in the millimolar range. For RDC measurements, the peptide is dissolved in a liquid crystal medium (e.g., cesium pentadecafluorooctanoate in water).
-
Data Acquisition : A suite of 1D and 2D NMR experiments is performed.
-
1D ¹H NMR : Provides an initial overview of the sample's purity and conformational complexity.
-
2D TOCSY (Total Correlation Spectroscopy) : Used to assign all proton resonances within a given amino acid residue.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : Provides inter-proton distance information. Strong NOEs correspond to short distances (< 5 Å).
-
J-Coupling Measurement : The ³JHN-Hα coupling constant is measured from high-resolution 1D or 2D spectra. This value is related to the φ dihedral angle via the Karplus equation.
-
-
Structure Calculation : The experimentally derived distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, CNS). The software generates an ensemble of structures consistent with the experimental data, providing a comprehensive view of the peptide's conformational space in solution.
X-Ray Crystallography
X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing the precise arrangement of atoms. This method gives the absolute configuration of a molecule and is invaluable for rational drug design. While a specific structure for Ala-CO-amide-C4-Boc is not available, the technique has been successfully applied to numerous Boc-protected amino acid and peptide derivatives.
-
Crystallization : The purified peptide is dissolved in a solvent system and allowed to slowly evaporate or undergo vapor diffusion against a precipitant. This process is often screened across hundreds of conditions to find one that yields high-quality, single crystals.
-
Data Collection : A suitable crystal is mounted on a goniometer and cooled in a cryostream (e.g., liquid nitrogen). The crystal is then exposed to a collimated X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (phasing), and an initial electron density map is calculated. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, resulting in a final, high-resolution crystal structure.
Raman Optical Activity (ROA)
ROA is a chiroptical spectroscopic technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. ROA spectra are highly sensitive to molecular conformation, particularly the peptide backbone angles. Studies on Ac-Ala-NHMe have demonstrated that by fitting experimental ROA spectra with theoretical curves, it is possible to map the potential energy surface and determine the relative populations of different conformers in solution.
Logical Relationships of Key Conformations
The conformational space of an alanine dipeptide can be categorized into several key regions on the Ramachandran plot, each corresponding to secondary structure elements found in proteins.
Summary of Experimental Data
| Method | Key Parameters Measured | Key Findings for Alanine Dipeptide Analogues |
| NMR Spectroscopy | ³JHN-Hα coupling constants, NOE distances, Residual Dipolar Couplings (RDCs). | In solution, the peptide exists in dynamic equilibrium. In a liquid crystal environment, the PII conformation (φ ≈ -85°, ψ ≈ +160°) is dominant for Ac-Ala-NHMe. |
| X-Ray Crystallography | Atomic coordinates, unit cell dimensions, space group. | Provides a static, high-resolution picture of the conformation in the solid state, which may differ from the solution state. |
| Raman Optical Activity | ROA intensity differences. | Allows for mapping the potential energy surface in solution and identifying the most favored conformers by fitting experimental spectra. |
Conclusion
The conformational space of N-acetyl-L-alanyl-N'-tert-butylamide is governed by the interplay of steric constraints imposed by its bulky side group and the intrinsic torsional preferences of the peptide backbone. Computational studies on model alanine dipeptides reveal a complex potential energy surface with multiple stable minima, including helical and extended structures. Experimental techniques like NMR and ROA spectroscopy confirm that these peptides are conformationally flexible in solution, with the populated states and their relative energies being sensitive to the solvent environment. X-ray crystallography offers a precise, albeit static, view of the molecule's solid-state structure. A comprehensive understanding of this model system, achieved by integrating theoretical and experimental approaches, is vital for refining molecular mechanics force fields and advancing the principles of protein design and drug development.
References
The Strategic Acylation of Alanine at the C4 Position: A Technical Guide to Enhancing Carbapenem Bioavailability
For Immediate Release
A Deep Dive into C4-Acylated Alanine Derivatives as Oral Prodrugs for Carbapenem Antibiotics
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of C4-acylated alanine derivatives to improve the oral bioavailability of carbapenem antibiotics. Carbapenems are a class of broad-spectrum β-lactam antibiotics crucial for treating severe bacterial infections. However, their utility is largely limited to intravenous administration due to poor oral absorption. The derivatization of carbapenems with an alanine moiety at the C4 position presents a promising prodrug strategy to overcome this limitation, potentially enabling the development of effective oral carbapenem therapies.
Introduction: The Challenge of Oral Carbapenem Delivery
Carbapenems, such as imipenem and meropenem, are highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Despite their potent bactericidal activity, the clinical use of carbapenems is restricted to parenteral routes, which necessitates hospitalization and increases healthcare costs. The poor oral bioavailability of these antibiotics is a significant hurdle in transitioning patients from inpatient to outpatient care and in treating less severe infections in a community setting.
The C4-Acylated Alanine Prodrug Strategy
A key strategy to enhance the oral absorption of carbapenems involves their modification into prodrugs. A particularly successful approach has been the acylation of an alanine derivative at the C4 position of the carbapenem core structure. This modification is designed to leverage the body's natural peptide transport mechanisms in the gastrointestinal tract to facilitate absorption. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active carbapenem into the bloodstream.
This guide focuses on the application of this strategy to novel aminomethyl tetrahydrofuranyl-1β-methylcarbapenems, demonstrating how the addition of an L-alanine moiety can dramatically improve oral efficacy.
Quantitative Efficacy Data
The effectiveness of the C4-acylated alanine prodrug strategy is demonstrated by in vivo studies in murine infection models. The median effective dose (ED₅₀) is a critical quantitative measure of a drug's potency. The following tables summarize the ED₅₀ values for parent carbapenems and their corresponding L-alanine prodrugs when administered orally (p.o.) and subcutaneously (s.c.) to mice with acute lethal infections.
Table 1: Comparative Efficacy (ED₅₀ in mg/kg) of Parent Carbapenems and their L-Alanine Prodrugs against Staphylococcus aureus
| Compound | Oral (p.o.) ED₅₀ (mg/kg) | Subcutaneous (s.c.) ED₅₀ (mg/kg) |
| Parent Carbapenem ( CL 191 ,121) | 0.9 | 0.11 |
| L-Alanine Prodrug of CL 191 ,121 | 0.11 | 0.11 |
| Parent Carbapenem ( CL 190 ,294) | >32 | 1.1 |
| L-Alanine Prodrug of CL 190 ,294 | 3.0 | 2.5 |
| Parent Carbapenem ( CL 188 ,624) | 16 | 0.4 |
| L-Alanine Prodrug of CL 188 ,624 | 2.0 | 1.1 |
Table 2: Oral Efficacy (ED₅₀ in mg/kg) of L-Alanine Prodrugs against Various Bacterial Pathogens
| Bacterial Strain | L-Alanine Prodrug of CL 191 ,121 ED₅₀ (mg/kg) |
| Escherichia coli | <0.1 |
| Enterobacter cloacae | 0.2 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.1 |
| Morganella morganii | 1.0 |
| Serratia marcescens | 2.0 |
| Streptococcus pneumoniae (penicillin-resistant) | 1.0 |
| Klebsiella pneumoniae (ESBL-producing) | 4.0 |
The data clearly indicate a significant improvement in the oral efficacy of the carbapenems when formulated as L-alanine prodrugs, with ED₅₀ values decreasing by up to 8-fold. Notably, the subcutaneous efficacy remains comparable, suggesting that the modification does not compromise the intrinsic activity of the parent drug.
Experimental Protocols
Synthesis of C4-Acylated Alanine Carbapenem Prodrugs
The synthesis of peptide derivatives of C4-β-aminoalkyl carbapenems can be achieved through the use of amino acid N-carboxy anhydrides (NCAs). This method facilitates the formation of the peptide bond between the amino group on the C4 side chain of the carbapenem and the carboxyl group of alanine.
General Procedure:
-
Preparation of Alanine N-Carboxy Anhydride (Ala-NCA): L-alanine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., anhydrous tetrahydrofuran) to yield the corresponding Ala-NCA. The reaction is typically carried out at a controlled temperature (e.g., 0-5°C) and monitored for completion by infrared spectroscopy (disappearance of the amino acid starting material and appearance of the characteristic anhydride peaks).
-
Coupling Reaction: The C4-β-aminoalkyl carbapenem precursor is dissolved in a suitable aprotic solvent (e.g., dimethylformamide). The Ala-NCA, dissolved in the same solvent, is added portion-wise to the carbapenem solution at a low temperature (e.g., -20°C to 0°C). The reaction mixture is stirred for a specified period until the coupling is complete, as monitored by thin-layer chromatography or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a mild acid). The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired C4-acylated alanine carbapenem prodrug.
-
Characterization: The final product is characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC to confirm its structure and purity.
In Vivo Efficacy Testing in a Murine Infection Model
The in vivo efficacy of the synthesized prodrugs is evaluated in a murine acute lethal infection model.
General Procedure:
-
Bacterial Challenge: Mice (e.g., Swiss Webster) are intraperitoneally infected with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli). The bacterial inoculum is prepared from an overnight culture and diluted in a suitable medium (e.g., brain heart infusion broth with mucin) to achieve the desired lethal dose (typically a dose that causes mortality in control animals within 24-48 hours).
-
Drug Administration: The test compounds (parent carbapenem and alanine prodrugs) are formulated in a suitable vehicle (e.g., 0.2% aqueous carboxymethylcellulose). A single dose of the compound is administered to groups of mice at various concentrations either orally (p.o.) by gavage or subcutaneously (s.c.) at a designated time post-infection (e.g., 1 hour).
-
Observation and Data Collection: The animals are observed for a period of 7 to 14 days, and the number of survivors in each treatment group is recorded.
-
Calculation of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the infected animals from mortality, is calculated using a statistical method such as the probit analysis.
Visualizing the Concepts
To further elucidate the concepts discussed in this guide, the following diagrams are provided.
Conclusion and Future Directions
The C4-acylation of alanine derivatives onto carbapenem antibiotics represents a highly promising and clinically relevant strategy to overcome the long-standing challenge of poor oral bioavailability. The significant improvement in oral efficacy, as demonstrated by the presented in vivo data, underscores the potential of this approach to expand the therapeutic utility of carbapenems. This could lead to the development of new oral treatment options for a variety of bacterial infections, facilitating earlier hospital discharge and improving patient convenience.
Future research in this area should focus on optimizing the linker chemistry between the alanine moiety and the carbapenem core to fine-tune the rate of enzymatic cleavage and further enhance the pharmacokinetic profile. Additionally, the exploration of other amino acid derivatives at the C4 position could lead to the discovery of prodrugs with even greater oral bioavailability and broader applicability. The "dual-purpose" antibacterial mechanism suggested for beta-chloroalanyl derivatives warrants further investigation to elucidate its mode of action and potential for combating resistant bacteria. The continued development of such innovative prodrug strategies will be critical in the ongoing fight against bacterial infections.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of a C-Terminal Alanine-Amide with a C4 Linker using Boc Chemistry
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the fields of peptide chemistry, drug discovery, and materials science. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS, particularly for the synthesis of complex and C-terminally modified peptides. This document provides a detailed protocol for the synthesis of a peptide with a C-terminal alanine amide, tethered to the solid support via a C4-amide linker, using Boc-SPPS. This modification can be useful for creating peptide libraries with varied C-terminal functionalities or for mimicking specific biological structures.
This protocol outlines a stepwise approach, beginning with the coupling of a C4 linker, specifically N-Boc-4-aminobutyric acid, to a benzhydrylamine (BHA) resin. This is followed by the deprotection of the linker's amino group and the subsequent coupling of Boc-L-Ala-OH. The protocols provided are intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS.
Materials and Reagents
Resins and Amino Acids
-
Benzhydrylamine (BHA) resin or 4-methylbenzhydrylamine (MBHA) resin (100-200 mesh, substitution level: 0.5-1.0 mmol/g)[1]
-
N-Boc-4-aminobutyric acid
-
Boc-L-Ala-OH
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Reagents
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Deprotection Reagent:
-
Trifluoroacetic acid (TFA)
-
-
Neutralization Reagent:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents:
-
DMF, DCM, IPA
-
-
Monitoring Reagents:
-
Kaiser Test Kit (for primary amines)
-
-
Cleavage Cocktail:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Experimental Protocols
The following protocols describe the manual synthesis of a C-terminal Ala-amide with a C4 linker on a solid support using Boc chemistry. The synthesis is divided into four main stages: resin preparation, C4 linker coupling, Boc-L-Ala-OH coupling, and final cleavage.
Resin Preparation and Swelling
-
Place the desired amount of BHA or MBHA resin (typically 0.1-0.5 mmol scale) into a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF to prepare it for the coupling reaction.
Protocol for Coupling of N-Boc-4-aminobutyric Acid (C4 Linker)
-
Activation of N-Boc-4-aminobutyric acid:
-
In a separate vial, dissolve N-Boc-4-aminobutyric acid (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated N-Boc-4-aminobutyric acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, recouple with a fresh solution of activated N-Boc-4-aminobutyric acid for another 1-2 hours.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (2 times).
-
Boc Deprotection of the C4 Linker
-
Wash the resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[1]
-
Drain the deprotection solution and wash the resin with DCM (3 times), IPA (2 times), and DMF (3 times).
Neutralization
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin with DMF (5 times) to remove excess base.
Protocol for Coupling of Boc-L-Ala-OH
-
Activation of Boc-L-Ala-OH:
-
In a separate vial, dissolve Boc-L-Ala-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
-
Coupling Reaction:
-
Add the activated Boc-L-Ala-OH solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Upon completion, wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
Final Cleavage from the Resin
Note: Cleavage with anhydrous HF is highly hazardous and should only be performed by trained personnel in a specialized apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of an HF cleavage apparatus.
-
Add scavengers (e.g., 10% anisole) to the vessel.
-
Cool the vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration and dry it under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the described SPPS protocol. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reagent Stoichiometry for Coupling Reactions (per 1 mmol of resin substitution)
| Reagent | Equivalents | Molar Amount (mmol) |
| N-Boc-4-aminobutyric acid | 3 | 3 |
| Boc-L-Ala-OH | 3 | 3 |
| DIC | 3 | 3 |
| HOBt | 3 | 3 |
| DIPEA | 10 | 10 |
Table 2: Typical Reaction Parameters and Monitoring
| Step | Reaction Time | Monitoring Method | Expected Result | Typical Coupling Efficiency |
| C4 Linker Coupling | 2-4 hours | Kaiser Test | Negative (yellow) | >99% |
| Linker Boc Deprotection | 20-30 minutes | - | - | >99% |
| Boc-L-Ala-OH Coupling | 1-2 hours | Kaiser Test | Negative (yellow) | >99% |
| Final Cleavage (HF) | 1-2 hours | - | - | 70-90% (crude yield) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of Ala-CO-amide-C4-Boc.
Caption: Workflow for the SPPS of a C-terminal Ala-amide with a C4 linker.
Logical Relationship for Troubleshooting Incomplete Coupling
The following diagram outlines the decision-making process when an incomplete coupling reaction is detected.
Caption: Troubleshooting logic for incomplete coupling reactions in SPPS.
References
Application Notes and Protocols for Ala-CO-amide-C4-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-CO-amide-C4-Boc is a cleavable linker utilized in the synthesis of bioconjugates, most notably antibody-drug conjugates (ADCs). This linker system is designed to be stable in systemic circulation and subsequently release its payload within the target cell, leveraging the intracellular environment for cleavage. The design incorporates an alanine residue, which can be susceptible to enzymatic cleavage by proteases such as cathepsins, which are often upregulated in tumor cells. The C4 amide component provides spacing and can influence the physicochemical properties of the resulting conjugate, while the tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for selective, late-stage modification or can be deprotected to reveal a primary amine. This primary amine can be crucial for subsequent conjugation steps or for modulating the properties of the final bioconjugate.
The strategic use of such cleavable linkers is a cornerstone of modern ADC design, aiming to maximize the therapeutic window by ensuring targeted payload delivery and minimizing off-target toxicity.[1][2][3]
Core Applications
The primary application for this compound is in the construction of ADCs for targeted cancer therapy. In this context, the linker connects a monoclonal antibody (mAb) that targets a tumor-associated antigen to a potent cytotoxic payload. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the linker is cleaved within the lysosomal compartment, releasing the cytotoxic agent and inducing cell death.[4][5]
Mechanism of Action of an ADC with a Cleavable Linker
The general mechanism of action for an ADC employing a cleavable linker like this compound involves several key steps:
-
Circulation: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH and in the presence of plasma enzymes.
-
Targeting: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Trafficking: The internalized complex is trafficked to endosomes and then to lysosomes.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved. For an alanine-containing linker, proteases like cathepsin B can hydrolyze the amide bond.
-
Drug Action: The released cytotoxic payload can then diffuse or be transported into the cytoplasm or nucleus to exert its cell-killing effect.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group, which is often necessary before conjugation to a payload or for other modifications.
Materials:
-
This compound linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected linker can be co-evaporated with a solvent like toluene to remove residual TFA.
-
The crude product can be purified by an appropriate method, such as preparative HPLC, if necessary.
Protocol 2: Conjugation of a Payload to the Deprotected Linker
This protocol outlines the conjugation of a payload (containing a carboxylic acid group) to the deprotected Ala-CO-amide-C4-amine linker.
Materials:
-
Deprotected Ala-CO-amide-C4-amine linker
-
Payload with a carboxylic acid functional group (e.g., a tubulin inhibitor)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the payload in anhydrous DMF.
-
Add NHS or HOBt (1.1 equivalents) and DCC (1.1 equivalents) to the payload solution to activate the carboxylic acid. Stir at room temperature for 1-2 hours.
-
In a separate flask, dissolve the deprotected Ala-CO-amide-C4-amine linker in anhydrous DMF.
-
Add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by HPLC or LC-MS.
-
Once the reaction is complete, purify the linker-payload conjugate using preparative HPLC.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Ala-CO-amide-C4-linker-payload with an amine-reactive group (e.g., NHS ester)
-
Reaction Buffer (e.g., PBS with 5% DMSO or other co-solvent to dissolve the linker-payload)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the Ala-CO-amide-C4-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add a calculated molar excess of the linker-payload solution to the mAb solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding an excess of the quenching reagent (e.g., 50 mM Tris) to consume any unreacted linker-payload.
-
Purify the resulting ADC from unconjugated linker-payload and other impurities using SEC or TFF.
-
Characterize the purified ADC for DAR, aggregation, and purity.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) are common methods for its determination.
Method 1: UV-Vis Spectroscopy
-
Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug,280_).
-
Measure the absorbance of the purified ADC at 280 nm (A_280_) and λ_max (A_λmax_).
-
Calculate the concentration of the antibody and the payload using the following equations:
-
C_Ab_ = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab_
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate the average DAR: DAR = C_Drug_ / C_Ab_
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column and a suitable HPLC system.
-
The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low salt buffer.
-
A gradient from high to low salt concentration is used to elute the ADC species.
-
Different DAR species will have different retention times due to increasing hydrophobicity with a higher number of conjugated drugs.
-
The weighted average DAR is calculated based on the peak areas of the different DAR species.
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on a target-antigen-expressing cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody.
-
Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.
-
Incubate the plates for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Illustrative Conjugation Efficiency and DAR
| Antibody | Linker-Payload Molar Excess | Average DAR (UV-Vis) | Average DAR (HIC) | % Monomer (SEC) |
| Trastuzumab | 5:1 | 3.8 | 3.9 | >98% |
| Trastuzumab | 8:1 | 5.2 | 5.1 | >97% |
| Rituximab | 5:1 | 3.5 | 3.6 | >98% |
| Rituximab | 8:1 | 4.9 | 4.8 | >97% |
Note: This data is for illustrative purposes only and will vary depending on the specific antibody, payload, and reaction conditions.
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| SK-BR-3 | HER2+ | Trastuzumab-Ala-Linker-Payload | 0.5 |
| SK-BR-3 | HER2+ | Unconjugated Trastuzumab | >1000 |
| MDA-MB-468 | HER2- | Trastuzumab-Ala-Linker-Payload | >1000 |
Note: This data is for illustrative purposes only and will depend on the specific ADC and cell line used.
Visualizations
Caption: Workflow for the synthesis and purification of an ADC using the this compound linker.
Caption: General mechanism of action of an antibody-drug conjugate with a cleavable linker.
Caption: Signaling pathway for a cytotoxic payload that acts as a tubulin polymerization inhibitor.
References
Application Notes: Incorporation of Ala-CO-amide-C4-Boc into Peptide Sequences
Application Notes and Protocols for Ala-CO-amide-C4-Boc in Protease Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the development of potent and selective protease inhibitors remains a cornerstone of therapeutic intervention for a multitude of diseases, including cancer, neurodegenerative disorders, and viral infections. Proteases, a class of enzymes that catalyze the cleavage of peptide bonds, are integral to numerous physiological and pathological processes. Their dysregulation is often a hallmark of disease, making them attractive targets for therapeutic modulation.
Peptidomimetic inhibitors, which are designed to mimic the natural substrates of proteases, have emerged as a powerful class of therapeutic agents. These molecules often incorporate non-natural amino acids and linker moieties to enhance their stability, selectivity, and pharmacokinetic properties. One such versatile building block is Ala-CO-amide-C4-Boc , a molecule comprising an L-alanine residue linked via an amide bond to a four-carbon chain, with the terminal amine protected by a tert-butoxycarbonyl (Boc) group.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of protease inhibitors, with a particular focus on caspase inhibitors, which are key mediators of apoptosis and inflammation.
Application Notes
Rationale for this compound in Protease Inhibitor Design
The structure of this compound offers several advantages for its incorporation into protease inhibitors:
-
Peptidomimetic Scaffold: The alanine residue can interact with the S1 subsite of certain proteases, providing a degree of target specificity.
-
Linker Functionality: The four-carbon amide linker serves as a flexible spacer, allowing for the optimal positioning of other pharmacophoric elements within the protease active site. The length and composition of this linker can be modified to fine-tune binding affinity and selectivity.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further chemical modification and elaboration of the inhibitor structure.[][2] This facilitates a modular approach to inhibitor synthesis.
-
Modulation of Physicochemical Properties: The incorporation of such a building block can influence the solubility, membrane permeability, and metabolic stability of the final inhibitor.
Potential Protease Targets
Building blocks like this compound are particularly well-suited for the development of inhibitors targeting cysteine proteases such as caspases and cathepsins .
-
Caspases: These proteases play a critical role in the signaling pathways of apoptosis (programmed cell death) and inflammation.[3][4] Dysregulation of caspase activity is implicated in various diseases, including neurodegenerative disorders, ischemic injury, and certain cancers. Caspase inhibitors often feature a recognition sequence that binds to the enzyme's active site. The this compound moiety can serve as a core scaffold to which specific recognition elements and a reactive "warhead" (e.g., an aldehyde or a ketone) can be attached to interact with the catalytic cysteine residue.
-
Cathepsins: This family of proteases is primarily found in lysosomes and is involved in protein turnover. However, their aberrant activity in the extracellular space is associated with cancer invasion and metastasis, as well as arthritis.[5] Inhibitors of cathepsins often utilize peptidomimetic structures to achieve high affinity and selectivity.
Data Presentation
The efficacy of newly synthesized protease inhibitors derived from this compound should be quantified and presented in a clear and standardized format. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are examples of how to structure such data.
Table 1: Inhibitory Activity of Compound X against a Panel of Caspases
| Compound | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) |
| Compound X | 50 | 15 | 25 | 150 |
| Reference Inhibitor (e.g., Z-VAD-FMK) | 10 | 5 | 8 | 20 |
Table 2: Selectivity Profile of Compound X against Related Cysteine Proteases
| Compound | Cathepsin B Ki (nM) | Cathepsin L Ki (nM) | Papain Ki (nM) |
| Compound X | >10,000 | 500 | >10,000 |
| Reference Inhibitor (e.g., E-64) | 1.5 | 0.5 | 2.0 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-alanyl-(N'-Boc-1,4-diaminobutane) (A derivative of this compound)
This protocol describes the solution-phase synthesis of a key intermediate.
Materials:
-
N-Boc-L-alanine
-
N-Boc-1,4-diaminobutane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DCM and add DIPEA (1.5 eq).
-
Add the solution of N-Boc-1,4-diaminobutane to the activated N-Boc-L-alanine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-L-alanyl-(N'-Boc-1,4-diaminobutane).
Protocol 2: Deprotection of the Terminal Boc Group
Materials:
-
N-Boc-L-alanyl-(N'-Boc-1,4-diaminobutane)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the di-Boc protected compound in DCM.
-
Add TFA dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the mono-Boc protected product with a free terminal amine.
Protocol 3: Coupling of a Warhead Moiety
This protocol describes the coupling of a keto-acid as an example of a warhead.
Materials:
-
Mono-Boc protected Ala-amide-C4-amine
-
A suitable keto-acid (e.g., a derivative of aspartic acid)
-
EDC, HOBt, DIPEA
-
Anhydrous DCM or DMF
Procedure:
-
Follow the general amide coupling procedure outlined in Protocol 1, using the mono-Boc protected amine as the amine component and the keto-acid as the carboxylic acid component.
-
Purify the final product by column chromatography or preparative HPLC.
Protocol 4: In Vitro Protease Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of a synthesized inhibitor against a target protease (e.g., Caspase-3).
Materials:
-
Recombinant human Caspase-3
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Synthesized inhibitor (Compound X)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
In the wells of the 96-well plate, add the diluted inhibitor solutions. Include a control with only assay buffer and DMSO (no inhibitor).
-
Add the recombinant Caspase-3 to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
Application of Ala-CO-amide-C4-Boc in PROTAC Linker Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of an Ala-CO-amide-C4-Boc linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). While this compound represents a specific embodiment of an amino acid-based linker, the principles and protocols described herein are broadly applicable to similar amide-containing linkers used in targeted protein degradation.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the POI.[1][2] The this compound linker, incorporating an alanine residue, offers a balance of flexibility and structural definition, with the amide bonds potentially contributing to specific hydrogen bonding interactions within the ternary complex. The Boc (tert-butoxycarbonyl) protecting group allows for a modular and controlled synthetic approach.
The this compound Linker: A Structural Overview
The this compound linker is characterized by an alanine core, providing a chiral center and specific conformational constraints. This is connected via an amide bond to a C4 alkyl chain, which in turn is capped with a Boc-protected amine. This structure allows for versatile incorporation into a PROTAC scaffold through standard amide coupling reactions.
Data Presentation: Performance of Amino Acid-Based Linkers in PROTACs
The inclusion of amino acids in PROTAC linkers can significantly impact their degradation efficiency and cellular permeability. Below is a summary of representative data for PROTACs employing amino acid-based linkers to illustrate the potential performance of molecules synthesized with an this compound-like linker.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligase | Arginine-PEG1 | < 1 | > 90 | K562 | [3] |
| Lys-PEG1-Dasa | BCR-ABL | UBR E3 Ligase | Lysine-PEG1 | ~5 | ~81-99 | K562 | |
| Leu-PEG1-Dasa | BCR-ABL | UBR E3 Ligase | Leucine-PEG1 | ~5 | ~81-99 | K526 | |
| Phe-PEG1-Dasa | BCR-ABL | UBR E3 Ligase | Phenylalanine-PEG1 | ~5 | ~81-99 | K562 |
Note: The data presented are for illustrative purposes and are based on published results for PROTACs with single amino acid-based linkers. Actual performance of a PROTAC with an this compound linker will be target and E3 ligase dependent.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC incorporating the this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the sequential amide coupling of the this compound linker to a POI ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a free carboxylic acid or amine group
-
E3 ligase ligand (e.g., pomalidomide derivative) with a free carboxylic acid or amine group
-
This compound
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and a deprotected version of the this compound linker (with a free amine, 1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the intermediate by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Second Amide Coupling:
-
Dissolve the deprotected intermediate (amine salt) and the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq to neutralize the TFA salt and catalyze the reaction).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction of the target protein levels in cells after PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
The synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, inducing the ubiquitination and degradation of a target protein.
Synthetic Workflow for PROTAC Assembly
Caption: A representative synthetic workflow for assembling a PROTAC using the this compound linker.
Experimental Workflow for PROTAC Evaluation
Caption: A streamlined experimental workflow for evaluating the degradation activity of a synthesized PROTAC.
References
Application Notes and Protocols for Boc Deprotection of Ala-CO-amide-C4-Boc Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal with acid.[][2] In the synthesis of complex peptides, it is often necessary to incorporate linkers or modified amino acids that also utilize Boc protection on side chains or appended moieties. A common challenge arises when selective deprotection of one Boc group is required in the presence of others. This document provides detailed methods for the deprotection of a Boc group on a C4-amide linker attached to an alanine residue within a peptide sequence (Ala-CO-amide-C4-Boc).
The selective removal of the C4-amide Boc group while retaining the N-terminal α-amino Boc group (and other acid-labile side-chain protecting groups) is crucial for subsequent site-specific modifications, such as conjugation of reporter molecules, polyethylene glycol (PEG), or other functionalities. This selective deprotection relies on the differential acid lability of the two Boc groups. The reactivity of a Boc group to acidolysis can be influenced by steric hindrance and the electronic environment of the nitrogen atom it protects.
This application note details both a standard non-selective Boc deprotection protocol and a proposed methodology for the selective deprotection of the C4-amide Boc group.
Data Presentation
The following table summarizes the key parameters for the described Boc deprotection methods.
| Parameter | Method 1: Standard (Non-Selective) Deprotection | Method 2: Selective Deprotection (Proposed) |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| TFA Concentration | 25-50% (v/v)[3] | 0.5-2% (v/v)[4] |
| Reaction Time | 30 minutes | 5-60 minutes (requires careful monitoring) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Scavengers | Triisopropylsilane (TIS), Water, Anisole | Triisopropylsilane (TIS) |
| Outcome | Removal of all Boc groups | Selective removal of the C4-amide Boc group |
| Monitoring | Not critical for full deprotection | Critical (TLC, LC-MS) |
Experimental Protocols
Method 1: Standard Non-Selective Boc Deprotection
This protocol describes the complete removal of all Boc protecting groups from the peptide.
Materials:
-
Peptide-resin containing the this compound moiety
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Prepare the deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v). For every 1 gram of resin, use 10 mL of the cocktail.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the deprotection cocktail.
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash the resin with isopropanol (2 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Dry the deprotected peptide-resin under vacuum.
Method 2: Proposed Protocol for Selective Boc Deprotection of the C4-Amide Group
This protocol is designed to selectively remove the Boc group from the C4-amide linker while leaving the N-terminal α-amino Boc group intact. This method requires careful optimization and monitoring.
Materials:
-
Peptide-resin containing the this compound moiety
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker
-
Analytical tools for reaction monitoring (TLC, LC-MS)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Prepare the selective deprotection solution: 1% TFA and 1% TIS in DCM (v/v). For every 1 gram of resin, use 10 mL of the solution.
-
Cool the deprotection solution and the resin vessel to 0°C in an ice bath.
-
Add the cold selective deprotection solution to the resin.
-
Agitate the mixture at 0°C, taking small aliquots of the resin at regular intervals (e.g., 5, 15, 30, and 60 minutes) to monitor the reaction progress.
-
To monitor the reaction, quench the aliquots immediately with a 10% solution of DIEA in DCM. Cleave a small amount of peptide from the resin aliquot using a standard cleavage cocktail (e.g., 95% TFA/water/TIS) and analyze by LC-MS to determine the extent of selective deprotection versus non-selective deprotection.
-
Once optimal selective deprotection is achieved (as determined by the monitoring), drain the selective deprotection solution.
-
Immediately wash the resin with cold DCM containing 1% DIEA to neutralize any residual acid.
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
The resin with the selectively deprotected C4-amine is now ready for the next synthetic step.
Visualizations
Caption: General workflow for Boc deprotection of a peptide on solid support.
References
Application Notes and Protocols: Ala-CO-amide-C4-Boc in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and development, peptidomimetics represent a promising class of therapeutic agents designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The strategic incorporation of non-natural amino acids and backbone modifications is a key strategy in the synthesis of these novel molecules. "Ala-CO-amide-C4-Boc," systematically named N-(tert-butoxycarbonyl)-L-alanyl-4-aminobutanoic acid (Boc-Ala-GABA), is a valuable building block for the construction of peptidomimetics. This molecule combines the chiral amino acid L-alanine with a flexible four-carbon gamma-amino acid spacer, γ-aminobutyric acid (GABA). The N-terminal tert-butyloxycarbonyl (Boc) protecting group allows for its controlled incorporation into peptide chains using standard solid-phase or solution-phase synthesis methodologies.
The inclusion of the GABA moiety introduces conformational flexibility and resistance to enzymatic degradation compared to natural dipeptides. This modification can significantly impact the biological activity and pharmacokinetic properties of the resulting peptidomimetic. These application notes provide detailed protocols for the synthesis of Boc-Ala-GABA and its application in the generation of peptidomimetics, with a focus on their potential role as inhibitors of protein aggregation in neurodegenerative diseases.
Chemical and Physical Properties
The successful synthesis and application of this compound rely on a clear understanding of its chemical and physical characteristics, as well as those of its constituent parts.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Key Feature |
| Boc-L-alanine | C₈H₁₅NO₄ | 189.21 | White solid | Soluble in organic solvents (DCM, DMF, THF) | N-terminally protected amino acid for peptide synthesis. |
| γ-Aminobutyric acid (GABA) | C₄H₉NO₂ | 103.12 | White crystalline solid | Soluble in water | Endogenous neurotransmitter, used as a flexible spacer. |
| This compound | C₁₂H₂₂N₂O₅ | 274.31 | White to off-white solid | Soluble in polar organic solvents | Building block for peptidomimetics. |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH)
This protocol describes the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of L-alanine (10.00 g, 112.24 mmol) in H₂O (56 mL) in a round-bottom flask, add NaOH (6.73 g, 168.36 mmol) at 0°C with stirring.
-
Add 56 mL of THF, followed by the addition of Boc₂O (31.85 g, 145.91 mmol) via a funnel.
-
Allow the resulting solution to stir at room temperature for 17 hours.
-
Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.
-
Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
-
Combine the organic phases and wash with 100 mL of saturated brine solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound as a colorless oil.
Expected Yield: Approximately 21.2 g (100%).
Protocol 2: Synthesis of this compound (Boc-Ala-GABA)
This protocol details the coupling of Boc-L-alanine with the ethyl ester of 4-aminobutanoic acid, followed by saponification to yield the final product.
Materials:
-
Boc-L-alanine (Boc-Ala-OH)
-
4-Aminobutanoic acid ethyl ester hydrochloride (GABA-OEt·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
Step 1: Coupling of Boc-Ala-OH and GABA-OEt
-
Dissolve Boc-Ala-OH (1.0 eq) in DCM.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve GABA-OEt·HCl (1.1 eq) in DMF and add DIPEA (2.5 eq).
-
Add the GABA-OEt solution to the activated Boc-Ala-OH solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain Boc-L-alanyl-4-aminobutanoic acid ethyl ester.
Step 2: Saponification
-
Dissolve the purified ester from Step 1 in a mixture of MeOH and H₂O (3:1).
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with EtOAc.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound as a solid.
Expected Overall Yield: 60-80%.
Application in Peptidomimetic Synthesis: Inhibition of α-Synuclein Aggregation
Peptidomimetics incorporating this compound can be synthesized to investigate their potential as inhibitors of protein aggregation, a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease, which is characterized by the aggregation of the α-synuclein protein.[1][2] The flexible GABA linker can disrupt the β-sheet structures that are crucial for fibril formation.
Quantitative Data on the Inhibition of α-Synuclein Aggregation
The following table summarizes representative data on the inhibition of α-synuclein aggregation by short peptides and peptidomimetics containing β-alanine or GABA, which are structurally related to the C4 spacer in this compound. This data is intended to be illustrative of the potential efficacy of this class of molecules.[2]
| Peptide/Peptidomimetic | α-Synuclein Concentration (µM) | Inhibitor Concentration (µM) | Inhibition of Aggregation (%) | Assay Method |
| V(βA)Q | 20 | 20 | ~60% | Thioflavin T (ThT) Fluorescence |
| (βA)QK | 20 | 20 | ~55% | Thioflavin T (ThT) Fluorescence |
| K(GABA)K | 20 | 20 | ~40% | Thioflavin T (ThT) Fluorescence |
| VQ(GABA) | 20 | 20 | ~35% | Thioflavin T (ThT) Fluorescence |
Data is adapted from studies on related peptidomimetics and serves as a predictive model for the potential activity of Ala-GABA containing structures.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Synthesis and Evaluation
The overall process for synthesizing and evaluating peptidomimetics derived from this compound is outlined below.
Putative Mechanism of α-Synuclein Aggregation Inhibition
Peptidomimetics containing the Ala-GABA motif may interfere with the aggregation cascade of α-synuclein, a key process in the pathology of Parkinson's disease.[3][4]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel peptidomimetics. The protocols provided herein offer a comprehensive guide for its synthesis and incorporation into peptide chains. The application of these peptidomimetics as potential inhibitors of α-synuclein aggregation highlights their therapeutic potential in the context of neurodegenerative diseases. Further investigation into the structure-activity relationships of peptidomimetics derived from this and similar building blocks will be crucial for the development of next-generation therapeutics.
References
- 1. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Synuclein Inhibition Using Biomimetic Peptides [stressmarq.com]
- 4. Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ala-CO-amide-C4-Boc for the Introduction of a Hydrophobic Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rational design of bioactive molecules such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapies, the linker connecting the functional moieties is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the conjugate. The Ala-CO-amide-C4-Boc linker is a versatile building block designed to introduce a defined, hydrophobic spacer into these constructs. This linker, chemically identified as N-(tert-butoxycarbonyl)-L-alanyl-5-aminopentanoic acid, provides a balance of flexibility and hydrophobicity, which can be strategically employed to optimize the performance of the final molecule.
The alanine residue offers a point of chirality and potential for specific interactions, while the C4 alkyl chain contributes to the hydrophobicity of the linker. Increased hydrophobicity can enhance cell membrane permeability, a crucial factor for targeting intracellular proteins.[1] The terminal Boc-protected amine and carboxylic acid functionalities allow for straightforward, sequential conjugation to various molecules of interest using standard peptide coupling and deprotection chemistries.
These application notes provide a comprehensive overview of the properties of the this compound linker, detailed protocols for its synthesis and conjugation, and a summary of its impact on the physicochemical and biological properties of the resulting conjugates.
Physicochemical and Biological Impact of Hydrophobic Spacers
The length and composition of the linker in a bifunctional molecule like a PROTAC significantly influence its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, which is essential for subsequent protein degradation.[2][3][4] The hydrophobicity of the linker is a key parameter that can be fine-tuned to improve the drug-like properties of the molecule.
Data Presentation: Impact of Alkyl Amide Linker Properties
The following tables summarize representative data on how the length and hydrophobicity of alkyl amide-based linkers can influence the physicochemical and biological properties of PROTACs. While specific data for the this compound linker is not available in a single comparative study, the presented data from various sources on similar linkers illustrates the general trends observed.
Table 1: Influence of Alkyl/Ether Linker Length on PROTAC Activity
This table presents data on the degradation of Tank-binding kinase 1 (TBK1) by PROTACs with linkers of varying lengths, demonstrating the critical role of linker length in achieving potent degradation.[1]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Sub-micromolar | > 80 |
| Alkyl/Ether | 15 | Sub-micromolar | > 90 |
| Alkyl/Ether | 18 | Potent (low nM) | > 95 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Physicochemical Properties and Permeability of Linkers
This table provides a qualitative and quantitative overview of how linker composition affects hydrophobicity (LogP) and passive permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). Generally, increased alkyl chain length leads to higher lipophilicity and can improve passive diffusion across cell membranes, a principle that applies to the C4 alkyl chain of the this compound linker.
| Linker Type | General Hydrophobicity | Calculated LogP (representative) | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) (representative) |
| Short PEG | Hydrophilic | < 0 | Low to Moderate |
| Alkyl Amide (C4) | Hydrophobic | 1.5 - 2.5 | Moderate to High |
| Alkyl Amide (C8) | More Hydrophobic | > 3.0 | High |
| Rigid Piperazine | Moderate | Variable | Variable |
LogP values are estimations for the linker fragment. PAMPA permeability is a general representation and can be highly dependent on the overall molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc-L-alanyl-5-aminopentanoic acid)
This protocol describes the synthesis of the title compound via the coupling of Boc-L-alanine and 5-aminopentanoic acid.
Materials:
-
Boc-L-alanine
-
5-Aminopentanoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Boc-L-alanine: In a round-bottom flask, dissolve Boc-L-alanine (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Coupling Reaction: In a separate flask, dissolve 5-aminopentanoic acid (1.2 eq) in DMF and add DIPEA (2.5 eq). Add this solution to the activated Boc-L-alanine solution from step 1. Stir the reaction mixture at room temperature overnight (16-18 hours).
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of this compound to a Molecule of Interest (Mol-NH₂)
This protocol outlines the general procedure for coupling the synthesized linker to a primary amine-containing molecule.
Materials:
-
This compound
-
Molecule of interest with a primary amine (Mol-NH₂)
-
EDC
-
NHS
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Activation of this compound: Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool to 0 °C and add EDC (1.1 eq). Stir at 0 °C for 30 minutes, then at room temperature for 4 hours to form the NHS ester.
-
Conjugation: In a separate flask, dissolve Mol-NH₂ (1.2 eq) in DMF and add DIPEA (2.5 eq). Add this solution to the activated linker from step 1.
-
Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS. Upon completion, purify the conjugate using an appropriate method such as preparative HPLC or column chromatography.
Protocol 3: Boc-Deprotection of the Conjugated Linker
This protocol describes the removal of the Boc protecting group to reveal a primary amine for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, optional)
Procedure:
-
Deprotection Cocktail: Prepare a deprotection solution of 20-50% TFA in DCM. For sensitive substrates, add TIS (2.5-5%) as a scavenger.
-
Deprotection Reaction: Dissolve the Boc-protected conjugate in DCM and cool to 0 °C. Add the deprotection cocktail and stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt can be used directly in the next step or neutralized and purified as needed.
Visualizations
Experimental and Logical Workflows
References
Application Notes and Protocols for Ala-CO-amide-C4-Boc as a Versatile Tool for Chemical Biology Probes
For Researchers, Scientists, and Drug Development Professionals
The molecule, Ala-CO-amide-C4-Boc, represents a versatile building block in the synthesis of sophisticated chemical biology probes. Its structure, comprising an N-terminally Boc-protected alanine, an amide bond, and a C4 linker, provides a key component for the construction of targeted biological modulators. While not a standalone probe, its utility is realized when incorporated into larger molecular architectures designed to investigate and manipulate biological systems. These application notes detail its potential uses in the development of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, providing detailed protocols for their synthesis and application.
Application Note 1: this compound as a Linker Component in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The this compound moiety can serve as a foundational element for constructing PROTAC linkers. The alanine residue can provide a degree of conformational constraint, while the C4 alkyl chain offers appropriate spacing between the two ligands. The terminal Boc-protected amine allows for straightforward coupling to a ligand for either the target protein or the E3 ligase.
Diagram: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC using an this compound derived linker
This protocol outlines the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Materials:
-
Boc-Ala-OH
-
4-aminobutanoic acid
-
Ligand for POI with a carboxylic acid handle (POI-COOH)
-
Ligand for CRBN with an amine handle (e.g., a thalidomide derivative)
-
Coupling reagents: HATU, HOBt
-
Bases: DIPEA, Triethylamine
-
Solvents: DMF, DCM
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Workflow Diagram: PROTAC Synthesis
References
Application Notes and Protocols for Peptides Containing Ala-CO-amide-C4-Boc: A Focus on Enzymatic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptide termini is a cornerstone strategy in medicinal chemistry to enhance therapeutic properties, including enzymatic stability.[1][2] C-terminal modifications are particularly crucial as they can protect peptides from degradation by carboxypeptidases, enzymes prevalent in biological fluids that cleave C-terminal amino acid residues.[3][4] This document provides detailed application notes and protocols for assessing the enzymatic stability of peptides featuring a C-terminal Alanine residue modified with a tert-Butyloxycarbonyl (Boc)-protected 4-carbon amide linker (Ala-CO-amide-C4-Boc).
This modification introduces a bulky, non-natural moiety at the C-terminus, which is hypothesized to sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological matrices. The uncharged nature of the amide linkage and the hydrophobic character of the C4-Boc group can also influence the peptide's overall physicochemical properties, such as solubility and membrane permeability.[2]
Hypothesized Structure of this compound
The "this compound" modification is interpreted as an Alanine residue whose C-terminal carboxyl group is linked via an amide bond to a 4-aminobutane, with the butylamine's terminal amino group being protected by a tert-Butyloxycarbonyl (Boc) group.
Caption: Hypothesized structure of the C-terminal this compound modification.
Application Notes
The this compound modification is anticipated to confer significant resistance to enzymatic degradation, particularly by exopeptidases such as carboxypeptidases. This increased stability makes peptides containing this modification promising candidates for therapeutic development, where a longer plasma half-life is desirable.
Key Considerations:
-
Enhanced Stability: The bulky Boc group and the alkyl chain are expected to provide steric hindrance at the C-terminus, preventing or slowing down the binding of proteolytic enzymes.
-
Increased Hydrophobicity: The C4-Boc moiety increases the overall hydrophobicity of the peptide, which may influence its solubility, aggregation propensity, and interaction with biological membranes.
-
Impact on Bioactivity: Modification of the C-terminus can alter the peptide's conformation and its ability to bind to its target receptor. Therefore, the bioactivity of the modified peptide should be carefully evaluated.
-
In Vivo Metabolism: While stable against exopeptidases, the peptide may still be susceptible to cleavage by endopeptidases or other metabolic pathways. A comprehensive assessment of its metabolic fate is recommended.
Experimental Protocols
The following are detailed protocols for assessing the enzymatic stability of peptides containing the this compound modification.
In Vitro Stability Assay in Human Serum/Plasma
This assay determines the half-life of the peptide in a biologically relevant matrix containing a complex mixture of proteases.
Materials:
-
Test peptide with C-terminal this compound
-
Control peptide (unmodified or with a different C-terminal modification)
-
Pooled human serum or plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC-MS system
Protocol:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Pre-warm human serum or plasma to 37°C.
-
Spike the serum/plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing 150 µL of ice-cold ACN with 1% TFA to precipitate proteins and quench the enzymatic reaction.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.
-
Caption: Workflow for the in vitro serum/plasma stability assay.
Specific Protease Digestion Assay
This assay assesses the peptide's susceptibility to specific proteases and helps identify potential cleavage sites.
Materials:
-
Test peptide with C-terminal this compound
-
Specific proteases (e.g., Trypsin, Chymotrypsin, Carboxypeptidase Y)
-
Appropriate enzyme-specific buffer (e.g., Tris-HCl for Trypsin)
-
Formic acid or TFA
-
HPLC-MS/MS system
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the test peptide in the appropriate reaction buffer.
-
Prepare a stock solution of the selected protease.
-
-
Digestion Reaction:
-
Equilibrate the peptide solution to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots.
-
Quench the reaction by adding a strong acid (e.g., formic acid to a final concentration of 1%).
-
-
Sample Analysis:
-
Analyze the samples by HPLC-MS to quantify the remaining intact peptide.
-
Use HPLC-MS/MS to identify any degradation products and determine cleavage sites.
-
Data Presentation
Quantitative data from stability studies should be presented in a clear and structured format to facilitate comparison.
Table 1: Illustrative Stability of a Model Peptide (Peptide X) and its this compound Modified Analog in Human Serum at 37°C
| Time Point (hours) | % Intact Peptide X Remaining (Mean ± SD, n=3) | % Intact Peptide X-Ala-CO-amide-C4-Boc Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 0.5 | 65.3 ± 4.1 | 98.2 ± 1.5 |
| 1 | 42.1 ± 3.8 | 95.7 ± 2.3 |
| 2 | 18.9 ± 2.5 | 92.1 ± 3.1 |
| 4 | 5.2 ± 1.1 | 85.4 ± 4.0 |
| 8 | <1.0 | 73.6 ± 3.7 |
| 24 | Not Detected | 45.8 ± 5.2 |
Table 2: Illustrative Half-Life (t½) of Peptide X and its Modified Analog
| Peptide | C-Terminal Modification | Half-Life (t½) in Human Serum (hours) |
| Peptide X | -COOH | ~0.7 |
| Peptide X-Ala-CO-amide-C4-Boc | -Ala-CO-amide-C4-Boc | ~20.5 |
Note: The data presented in these tables is for illustrative purposes only and should be replaced with actual experimental results.
Signaling Pathways and Logical Relationships
The primary mechanism by which the this compound modification enhances stability is through the steric hindrance of exopeptidase activity.
Caption: Logical diagram illustrating the proposed mechanism of enhanced enzymatic stability.
Conclusion
The incorporation of an this compound modification at the C-terminus of a peptide is a promising strategy to significantly enhance its stability against enzymatic degradation in biological fluids. The provided protocols offer a robust framework for quantifying this stability and understanding the peptide's susceptibility to specific proteases. Such studies are essential in the early stages of drug development to identify peptide candidates with favorable pharmacokinetic profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ala-CO-amide-C4-Boc
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of Ala-CO-amide-C4-Boc, a common intermediate in drug development and peptide chemistry. For the purpose of this guide, this compound is defined as N-(tert-butoxycarbonyl)-L-alanyl-(N'-(tert-butoxycarbonyl)-1,4-diaminobutane) .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield in this synthesis is a common issue, often stemming from incomplete reaction or side reactions. Here are the primary factors to consider:
-
Inefficient Coupling: The amide bond formation between Boc-L-alanine and mono-Boc-1,4-diaminobutane might be inefficient.
-
Troubleshooting:
-
Choice of Coupling Reagent: Ensure you are using an appropriate and fresh coupling reagent. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are commonly used. For sterically hindered couplings, consider phosphonium salts (e.g., PyBOP) or uranium salts (e.g., HBTU).
-
Additives: The use of additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides is highly recommended to suppress racemization and improve coupling efficiency.[1][2]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. Reactions are typically run at 0°C to room temperature.
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
-
Troubleshooting: A slight excess (1.1-1.2 equivalents) of Boc-L-alanine and the coupling reagents relative to the mono-Boc-1,4-diaminobutane can drive the reaction to completion.
-
-
Starting Material Quality: Impurities in your starting materials (Boc-L-alanine or mono-Boc-1,4-diaminobutane) can interfere with the reaction.
-
Troubleshooting: Confirm the purity of your starting materials by NMR or LC-MS before starting the synthesis.
-
Q2: I am observing a significant amount of a di-acylated byproduct. How can I minimize its formation?
A2: The formation of the di-acylated byproduct, where two molecules of Boc-L-alanine react with one molecule of 1,4-diaminobutane, is a major side reaction. This occurs if you are preparing the mono-Boc-1,4-diaminobutane in situ or if your starting mono-Boc protected diamine contains unreacted 1,4-diaminobutane.
-
Strategies to Promote Mono-acylation:
-
Excess of Diamine: When preparing mono-Boc-1,4-diaminobutane, using a large excess of 1,4-diaminobutane (5-10 equivalents) relative to Boc-anhydride can statistically favor the formation of the mono-protected product. The unreacted diamine can then be removed by extraction.
-
Slow Addition: Adding the acylating agent (e.g., activated Boc-Ala-OH) slowly to the solution of the diamine can help to reduce the local concentration of the acylating agent, thus minimizing di-acylation.
-
Use of Boron Reagents: Pre-treatment of the symmetrical diamine with a boron-based reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) can selectively complex with one amine group, effectively deactivating it and promoting mono-acylation.[3][4]
-
Q3: I am having difficulty purifying my final product. What purification strategies are recommended?
A3: Purification can be challenging due to the similar polarities of the desired product, unreacted starting materials, and byproducts.
-
Recommended Purification Techniques:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is often effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: This can be useful for removing unreacted amines or acidic byproducts.
-
Q4: During the Boc-deprotection of my final product, I am seeing unexpected side products. What could be causing this?
A4: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can lead to side reactions.
-
Common Side Reactions and Solutions:
-
Alkylation: The tert-butyl cation can alkylate nucleophilic residues.
-
Troubleshooting: The addition of scavengers to the deprotection cocktail can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc groups.
-
Troubleshooting: Ensure you are using a sufficient excess of acid (e.g., 20-50% TFA in DCM) and monitor the reaction by TLC or LC-MS to ensure it goes to completion.
-
-
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of the desired product.
| Parameter | Main Reaction (Mono-acylation) | Side Reaction (Di-acylation) | Recommended Conditions for High Mono-acylation Yield |
| Stoichiometry (Diamine:Acylating Agent) | 1:1 (for purified mono-protected diamine) | 1:2+ | Use a large excess of diamine (5-10 eq.) if starting from the unprotected diamine. |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | Maintain lower temperatures (0°C) during the addition of the acylating agent. |
| Concentration | Moderate | High concentration of acylating agent | Slow addition of the acylating agent to a dilute solution of the diamine. |
| Coupling Additives | HOBt, HOAt | Not applicable | Use 1.1-1.2 equivalents of HOBt or HOAt. |
| Typical Yield | 40-70% | 10-50% | Optimization can lead to yields >70% for the mono-acylated product. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible method for the synthesis of N-(tert-butoxycarbonyl)-L-alanyl-(N'-(tert-butoxycarbonyl)-1,4-diaminobutane).
Step 1: Synthesis of mono-Boc-1,4-diaminobutane
-
Dissolve 1,4-diaminobutane (5 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the diamine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water to remove excess diamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc-1,4-diaminobutane.
-
Purify the product by flash column chromatography.
Step 2: Coupling of Boc-L-alanine with mono-Boc-1,4-diaminobutane
-
Dissolve Boc-L-alanine (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Dissolve mono-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DMF.
-
Add the mono-Boc-1,4-diaminobutane solution to the activated Boc-L-alanine solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product, this compound.
Reaction Pathway and Side Reactions
Figure 1. Reaction scheme for the synthesis of this compound showing the main reaction pathway and key side reactions.
References
- 1. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2004) | Zhongxing Zhang | 20 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Conditions for Ala-CO-amide-C4-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ala-CO-amide-C4-Boc . The following information is designed to address common issues encountered during the coupling of a Boc-protected Alanine (Ala) to a C4-amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for this type of amide bond formation, and how do I choose the best one?
A1: The choice of coupling reagent is critical for achieving high yield and purity. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU).[1][2][3]
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Carbodiimides (DCC, DIC): These are cost-effective but can form insoluble urea byproducts, which can complicate purification in solution-phase synthesis.[4] DIC is often preferred in solid-phase peptide synthesis (SPPS) because its urea byproduct is more soluble.[1]
-
EDC: A water-soluble carbodiimide, making it suitable for reactions in aqueous or mixed-aqueous solvents.
-
Phosphonium (PyBOP) and Aminium/Uronium (HBTU, HATU, HCTU): These reagents are highly efficient, lead to faster reaction times, and generally result in fewer side reactions compared to carbodiimides. HATU is particularly effective for sterically hindered couplings.
For the coupling of this compound, starting with a workhorse reagent like HBTU or HCTU is recommended due to their high efficiency. If racemization is a concern, using additives like HOBt or Oxyma Pure with a carbodiimide like DIC can be a good alternative.
Q2: What are the optimal solvent and temperature conditions for the coupling reaction?
A2: The most common solvents for peptide coupling are Dimethylformamide (DMF) and Dichloromethane (DCM). N-Methylpyrrolidone (NMP) can be a better choice for poorly solvated or aggregating peptide sequences.
The reaction is typically carried out at room temperature (0-25°C). For carbodiimide-mediated couplings, it is often recommended to start the reaction at 0°C to minimize side reactions, such as the formation of N-acylurea. In cases of difficult couplings, the temperature can be carefully increased (e.g., to 40-50°C), but this may also increase the risk of side reactions like racemization.
Q3: How can I minimize the risk of racemization during the coupling step?
A3: Racemization is a major side reaction that can occur during the activation of the carboxyl group. Here are some strategies to minimize it:
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Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are often used with coupling reagents to suppress racemization.
-
Choice of Base: The base used can influence the extent of racemization. While DIPEA is common, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred in cases with a high risk of racemization.
-
Low Temperature: Performing the coupling at lower temperatures can help reduce the rate of racemization.
-
Protecting Groups: Urethane-based protecting groups like Boc generally protect the amino acid's optical purity during activation.
Q4: What are common side reactions to watch out for, other than racemization?
A4: Besides racemization, several other side reactions can occur:
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Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first, cleaving the dipeptide from the resin in SPPS.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions.
-
Guanidinylation: Aminium/uronium reagents like HBTU can react with free amino groups to form guanidine byproducts if the coupling reagent is used in excess.
-
N-acylurea Formation: With carbodiimides, the activated carboxyl group can rearrange to a stable N-acylurea that is unable to participate in further coupling.
Troubleshooting Guides
Problem 1: Low or No Yield of the Coupled Product
| Possible Cause | Troubleshooting Step |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent. For instance, if you are using a carbodiimide without an additive and getting low yields, consider switching to HATU or HCTU, which are known for higher efficiency. |
| Incomplete Deprotection of the Amine | If you are performing SPPS, ensure the previous Boc deprotection step was complete. Use a colorimetric test like the Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling. For solution-phase, ensure the amine salt is fully neutralized. |
| Steric Hindrance | If the C4-amide is sterically hindered, you may need to increase the reaction time (from 1-2 hours to 4-24 hours), increase the equivalents of the amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents), or perform a "double coupling" where the coupling step is repeated before moving to the next step. |
| Poor Solubility | If the reactants have poor solubility in the chosen solvent, this can hinder the reaction. For very hydrophobic peptides, solvents like trifluoroethanol may be required. In SPPS, aggregation can be an issue; switching to NMP or adding DMSO can help. |
Problem 2: Presence of Multiple Impurities in HPLC or LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Racemization | If you observe a diastereomeric impurity, optimize your conditions to minimize racemization as described in the FAQ section (e.g., add HOBt or Oxyma, use a weaker base, lower the temperature). |
| Side Reactions | The presence of unexpected masses may indicate side reactions. For example, a mass corresponding to the addition of the activating agent to the amine suggests guanidinylation (if using aminium reagents). To avoid this, use a slight excess of the carboxylic acid relative to the coupling reagent. |
| Incomplete Deprotection/Cleavage | In SPPS, the presence of protecting groups on the final product indicates incomplete deprotection or cleavage. Ensure sufficient time and the correct reagent cocktail for the final cleavage step. |
| Difficult Purification | If impurities co-elute with your product, optimizing the HPLC gradient (e.g., using a shallower gradient) can improve separation. |
Quantitative Data Summary
The following table summarizes the relative efficiency and characteristics of common coupling reagents used in peptide synthesis.
| Coupling Reagent | Class | Relative Efficiency | Key Characteristics & Considerations |
| DCC | Carbodiimide | Medium | Cost-effective; forms insoluble DCU byproduct, making it less ideal for SPPS. |
| DIC | Carbodiimide | Medium | Urea byproduct is soluble in common solvents, making it more suitable for SPPS than DCC. |
| EDC | Carbodiimide | Medium | Water-soluble, useful for aqueous phase couplings and bioconjugation. |
| HBTU/TBTU | Aminium/Uronium | High | Highly efficient with low racemization, especially with HOBt. Reactions are often complete in minutes. |
| HCTU | Aminium/Uronium | High | More reactive than HBTU. |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for sterically hindered couplings. |
| PyBOP | Phosphonium | High | Similar in reactivity to HBTU. |
| COMU | Aminium/Uronium | Very High | A safer and more efficient alternative to benzotriazole-based reagents like HBTU. |
Experimental Protocols
General Protocol for Solution-Phase Coupling of Boc-Ala to a Primary Amine (R-NH2)
This protocol is a general guideline and may require optimization for your specific C4-amide.
Materials:
-
Boc-Ala-OH
-
Primary amine (R-NH2)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO3, brine for workup
Procedure:
-
Dissolution: Dissolve Boc-Ala-OH (1.0 eq) and HBTU (1.0 eq) in DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Coupling: Add the primary amine (R-NH2) (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Workflow for Optimizing Coupling Conditions
Caption: A workflow diagram illustrating the logical steps for troubleshooting and optimizing peptide coupling conditions.
References
Technical Support Center: HPLC Purification of Ala-CO-amide-C4-Boc and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of Ala-CO-amide-C4-Boc and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound and similar derivatives by RP-HPLC?
A1: The primary challenge stems from the hydrophobic nature of the molecule, which is significantly increased by the two tert-butyloxycarbonyl (Boc) protecting groups. This hydrophobicity can lead to several issues, including poor solubility in aqueous mobile phases, on-column aggregation, and strong retention on the stationary phase, which may result in poor peak shape and low recovery.
Q2: Which type of HPLC column is most suitable for purifying this compound?
A2: A C18 reversed-phase column is a common starting point for the purification of peptides and protected amino acid derivatives. However, due to the high hydrophobicity of this compound, a column with a less hydrophobic stationary phase, such as C8 or C4, may provide better peak shape and recovery by reducing excessive retention.
Q3: Why is trifluoroacetic acid (TFA) typically used in the mobile phase?
A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reversed-phase HPLC of peptides and related compounds. At a typical concentration of 0.1%, TFA helps to sharpen peaks by masking interactions between the analyte and residual free silanol groups on the silica-based stationary phase. It also ensures the protonation of any acidic groups, leading to more consistent retention times.[1]
Q4: At what wavelength should I monitor the purification?
A4: For detecting peptide-like molecules that lack a strong chromophore, UV detection at a low wavelength, typically between 214 nm and 220 nm, is recommended. This wavelength range allows for the detection of the amide bonds present in the molecule.
Q5: How can I improve the solubility of my crude sample before injection?
A5: If the crude this compound is poorly soluble in the initial mobile phase, you can dissolve it in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or isopropanol first. After dissolution, dilute the sample with the initial mobile phase to a concentration suitable for injection, ensuring the final concentration of the strong solvent is minimal to avoid peak distortion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the molecule can cause it to aggregate on the column. 2. Secondary Interactions: The molecule may be interacting with free silanol groups on the stationary phase. 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can improve solubility and reduce aggregation. 2. Optimize Mobile Phase: Ensure 0.1% TFA is present in both mobile phase A and B to minimize secondary interactions. 3. Reduce Sample Load: Decrease the amount of sample injected onto the column. 4. Use a Different Stationary Phase: Consider a C8 or C4 column, which is less hydrophobic than C18. |
| Low Recovery | 1. Irreversible Adsorption: The highly hydrophobic compound may bind irreversibly to the C18 stationary phase. 2. Poor Solubility: The compound may be precipitating on the column. 3. Adsorption to HPLC System: Peptides and hydrophobic molecules can adsorb to metallic surfaces within the HPLC system. | 1. Switch to a Less Retentive Column: A C8 or C4 column may facilitate better elution. 2. Increase Organic Modifier in Elution: Ensure the gradient goes to a high enough percentage of acetonitrile to elute the compound. Adding a small percentage of isopropanol to the organic mobile phase can also help. 3. Increase Column Temperature: This can improve solubility and aid in recovery. 4. Passivate the System: If adsorption to the system is suspected, passivating the HPLC with a strong acid can help. Using a biocompatible (PEEK) HPLC system is another option. |
| Poor Resolution | 1. Inappropriate Gradient: The gradient may be too steep, causing co-elution of the main product and impurities. 2. Suboptimal Stationary Phase: The chosen column may not provide enough selectivity for the separation. | 1. Shallow the Gradient: A slower increase in the organic mobile phase (e.g., 0.5% per minute) around the elution point of the target compound can improve separation from closely eluting impurities.[2] 2. Screen Different Columns: Trying columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) can reveal which provides the best selectivity. |
| Variable Retention Times | 1. Inadequate Column Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions between runs. 2. Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase can lead to shifts in retention time. 3. Fluctuating Column Temperature: Lack of temperature control can cause retention time variability. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition before each injection. 2. Precise Mobile Phase Preparation: Carefully prepare mobile phases to ensure consistent concentrations of additives like TFA. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Quantitative Data Tables
The following tables provide illustrative data to guide the optimization of the HPLC purification for this compound.
Table 1: Effect of Gradient Slope on Separation
| Gradient Slope (%B/min) | Retention Time (min) | Peak Width (min) | Resolution (from a close eluting impurity) |
| 5.0 | 15.2 | 0.75 | 1.1 |
| 2.0 | 18.5 | 0.50 | 1.8 |
| 1.0 | 22.8 | 0.35 | 2.5 |
| 0.5 | 28.3 | 0.25 | 3.2 |
Illustrative data based on a C18 column, showing that a shallower gradient improves resolution and peak sharpness at the cost of a longer run time.
Table 2: Influence of Column Temperature
| Temperature (°C) | Retention Time (min) | Peak Width (min) | Backpressure (bar) |
| 30 | 20.5 | 0.60 | 150 |
| 40 | 19.2 | 0.45 | 135 |
| 50 | 18.1 | 0.38 | 120 |
| 60 | 17.0 | 0.32 | 105 |
Illustrative data demonstrating the trend of decreased retention time, improved peak shape, and lower backpressure with increasing temperature.
Table 3: Stationary Phase Selection Guide
| Stationary Phase | Typical Peptide Size | Peptide Hydrophobicity | Expected Retention of this compound |
| C18 | Small to Medium | Moderate to High | Strong |
| C8 | Medium to Large | Moderate to High | Medium |
| C4 | Large | High | Weaker |
This table provides general guidance; the optimal column choice is dependent on the specific derivative and impurities present.
Experimental Protocols
Protocol 1: General Analytical HPLC Method Development
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Purge the HPLC system thoroughly with the mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized product in a minimal amount of DMSO.
-
Dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, design a shallower gradient around the elution point of the main peak. For example, if the peak of interest elutes at 60% B, a new gradient could be 50% to 70% B over 20 minutes.
-
Protocol 2: Preparative HPLC Purification
-
System and Sample Preparation:
-
Scale up the mobile phase volumes from the optimized analytical method.
-
Use a preparative column (e.g., C8, 21.2 x 250 mm, 10 µm) with the same stationary phase as the optimized analytical method.
-
Dissolve the crude product in a suitable solvent mixture as determined in the analytical development.
-
-
Purification Run:
-
Adjust the flow rate according to the preparative column dimensions (e.g., 15-20 mL/min).
-
Inject the dissolved crude product.
-
Run the optimized shallow gradient.
-
Collect fractions based on the UV chromatogram, ensuring to collect the main peak in multiple fractions.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a white powder.
-
Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting logic for common HPLC issues.
References
Preventing racemization during the activation of Ala-CO-amide-C4-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of the N-terminal Alanine in the molecule Boc-Ala-NH-(CH₂)₄-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Ala-CO-amide-C4-Boc?
A1: The structure, more formally named tert-butyl (4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)butyl)carbamate, is comprised of an L-Alanine (Ala) residue protected at its N-terminus with a tert-butyloxycarbonyl (Boc) group. The C-terminus of the Alanine is coupled via an amide bond to one of the amino groups of a mono-Boc-protected 1,4-diaminobutane (C4) linker.
Q2: What is racemization and why is it a concern during the activation of Boc-Ala-CO-amide-C4-Boc?
A2: Racemization is the process where a chiral molecule, such as the L-Alanine in your compound, converts into an equal mixture of both its enantiomers (L and D forms). During the activation of the carboxylic acid of a new amino acid to be coupled to the free amine of the C4 linker, the alpha-proton of the activated amino acid becomes susceptible to abstraction. This can lead to a loss of its stereochemical integrity. The presence of the D-enantiomer in the final product can be difficult to separate and may significantly impact its biological activity.
Q3: What are the primary mechanisms of racemization during peptide synthesis?
A3: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.
Q4: Which factors influence the extent of racemization?
A4: Several factors can influence the degree of racemization, including the choice of coupling reagent, the type and amount of base used, reaction temperature, solvent polarity, and the duration of the activation step.[1]
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final Product
This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization than others. Carbodiimides like DCC and EDC can lead to significant racemization if used without additives.[1] It is highly recommended to use them in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma Pure.[1][2] Onium salt-based reagents (e.g., HBTU, HATU, PyBOP) are generally efficient but can still cause racemization, especially with sensitive amino acids.[1]
Step 2: Evaluate the Base Used
The choice and concentration of the base are critical. Stronger and less sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.
-
Solution: Opt for a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). Use the minimum amount of base necessary for the reaction to proceed.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for instance, by starting the reaction at 0 °C.
Step 4: Optimize the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Solution: Where possible, using less polar solvents may help reduce racemization. However, the choice of solvent is often dictated by the solubility of the reactants.
Step 5: Minimize Activation Time
Prolonged exposure of the activated amino acid before the addition of the amine component increases the opportunity for racemization.
-
Solution: Keep the pre-activation time to a minimum. Add the amine component as soon as is practical after the activating agent has been introduced.
Data Presentation
Table 1: Comparison of Racemization Levels for Boc-L-Alanine with Various Coupling Reagents
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % D-Alanine (Racemization) | Reference |
| EDC / HOBt | NMM | DMF | RT | ~0.5 - 2.0 | General observation |
| HATU | DIPEA | DMF | RT | ~1.0 - 3.0 | General observation |
| DIC / OxymaPure | Collidine | CH₂Cl₂/DMF | 0 to RT | < 0.5 | General observation |
| PyBOP / HOBt | DIPEA | DMF | RT | ~0.5 - 1.5 | General observation |
Note: The values presented are approximate and can vary depending on the specific reaction conditions, substrate, and analytical method used. These are based on general knowledge and trends observed in peptide synthesis literature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using EDC/HOBt
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Dissolution: Dissolve Boc-L-Alanine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dimethylformamide (DMF).
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Addition of Amine: To this solution, add the deprotected this compound (1.0 eq).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: If the amine is a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes.
-
Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Coupling using HATU
-
Dissolution: In a round-bottom flask, dissolve Boc-L-Alanine (1.1 eq) and the deprotected this compound (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Reagent: Add HATU (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Protocol 3: Chiral HPLC Analysis for Racemization Quantification
-
Sample Preparation: Hydrolyze a small sample of the purified final peptide product in 6N HCl at 110 °C for 24 hours. Neutralize the hydrolysate.
-
Derivatization (Optional but recommended for improved resolution): Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC System: Use a high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Column: Employ a suitable chiral stationary phase column (e.g., a C18 column for the derivatized amino acids or a specific chiral column for underivatized amino acids).
-
Mobile Phase: Use an appropriate mobile phase system, typically a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).
-
Analysis: Inject the prepared sample and a standard containing both L- and D-Alanine.
-
Quantification: Determine the percentage of the D-isomer by integrating the peak areas of the L- and D-alanine derivatives.
Visualizations
Caption: General reaction workflow for coupling Boc-Ala-OH.
Caption: Primary mechanisms of racemization during activation.
Caption: Troubleshooting workflow for racemization issues.
References
Troubleshooting incomplete Boc deprotection of Ala-CO-amide-C4-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the Boc deprotection of Ala-CO-amide-C4-Boc and related peptide structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my this compound substrate?
Incomplete deprotection is a common issue that can typically be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration : The acid-catalyzed cleavage of the Boc group is the most critical step. If the acid concentration is too low, or if the acid itself has degraded, the reaction will not proceed to completion.[1][2] Trifluoroacetic acid (TFA) is hygroscopic and can absorb water, which reduces its effective acidity.[3]
-
Suboptimal Reaction Conditions : The reaction time may be too short or the temperature too low. While many Boc deprotections are complete within 1-2 hours at room temperature, substrates with steric hindrance may require longer reaction times or gentle heating.[1][3]
-
Steric Hindrance : The bulky nature of the tert-butyl group, potentially combined with the C4-amide moiety, can sterically hinder the approach of the acid to the carbamate, slowing the reaction rate.
-
Poor Substrate Solubility : If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient, leading to incomplete conversion.
-
Presence of Basic Functional Groups : If the C4-amide linker or another part of the molecule contains basic groups (e.g., imidazoles, pyridines), they will neutralize some of the acid, requiring a greater excess to be used for the deprotection to be successful.
Q2: How can I effectively monitor the progress of the deprotection reaction?
Proper reaction monitoring is crucial to determine the optimal reaction time and ensure completion. Several techniques are effective:
-
Thin-Layer Chromatography (TLC) : This is a fast and straightforward method. The deprotected amine product is more polar than the starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple) with the newly formed primary amine.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : HPLC is the ideal method for quantitative analysis. It allows for precise measurement of the consumption of the starting material and the formation of the product. By taking aliquots over time, you can determine the reaction kinetics and confirm when the reaction has reached completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the Boc group's nine protons, which appears around 1.4 ppm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is invaluable for confirming the identity of the product by verifying its mass-to-charge ratio, ensuring that the correct deprotection has occurred.
Q3: My standard TFA/DCM protocol is yielding incomplete deprotection. What adjustments should I try first?
If your standard protocol (e.g., 20-50% TFA in DCM) is not working, a systematic approach to optimization is recommended.
Caption: A step-by-step troubleshooting workflow for incomplete Boc deprotection.
-
Verify Reagent Quality : Ensure your TFA is fresh and anhydrous, as water can inhibit the reaction.
-
Increase TFA Concentration : Gradually increase the TFA concentration. A common next step is to move from a 1:1 mixture of DCM:TFA to 95% aqueous TFA.
-
Extend Reaction Time : Challenging deprotections may require several hours. Monitor the reaction's progress to avoid unnecessary exposure to strong acid, which could cause side reactions.
-
Consider Temperature : While most deprotections occur at room temperature, gentle heating (e.g., to 40°C) can sometimes be beneficial for sterically hindered substrates.
Q4: What are some common side reactions during Boc deprotection and how can they be minimized?
The primary side reaction stems from the formation of a stable tert-butyl cation during the cleavage of the Boc group. This reactive electrophile can alkylate nucleophilic side chains in the peptide, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocations. Even if your target molecule is this compound, if it is part of a larger peptide, these should be considered.
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Reference(s) |
| Triisopropylsilane (TIS) | Trp, general cation scavenger | 2.0% - 5.0% | |
| Water | Trp (prevents reattachment) | 2.5% - 5.0% | |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | |
| Thioanisole | Trp, Met | 5.0% | |
| Phenol | General cation scavenger | 5.0% |
Q5: Are there alternative deprotection methods if strong acids like TFA or HCl are not suitable for my molecule?
Yes, if your molecule contains other acid-sensitive functional groups, several milder or non-acidic methods can be employed:
-
Oxalyl Chloride in Methanol : This system generates HCl in situ and has been shown to effectively deprotect a wide range of N-Boc substrates at room temperature in 1-4 hours.
-
Thermal Deprotection : Heating the N-Boc protected amine in a suitable solvent (such as methanol or trifluoroethanol) in a continuous flow reactor can effect deprotection without any acid catalyst.
-
TMSI (Trimethylsilyl Iodide) : In neutral conditions, TMSI in DCM can be an effective way to remove a Boc group.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the Boc-protected this compound substrate in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of Trifluoroacetic acid (TFA) for a final concentration of 50% (v/v). If scavengers are needed, they should be added to the TFA before mixing.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or RP-HPLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by centrifugation, and dried under vacuum.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete in less than 30 minutes.
-
Monitor the reaction by TLC or RP-HPLC.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.
Protocol 3: Quantitative Monitoring by RP-HPLC
-
Set up the deprotection reaction as described in Protocol 1 or 2.
-
At specified time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide/substrate and stop the reaction.
-
Centrifuge the tube to pellet the precipitate, carefully decant the ether, and allow the residual solvent to evaporate.
-
Reconstitute the pellet in a known volume (e.g., 100-200 µL) of the HPLC mobile phase (e.g., 50% aqueous acetonitrile with 0.1% TFA).
-
Inject a standard volume onto the RP-HPLC system.
-
Analyze the chromatogram by integrating the peak areas of the starting material and the product to determine the percentage of conversion over time.
Boc Deprotection Mechanism Visualization
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
References
Technical Support Center: Synthesis of Ala-CO-amide-C4-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ala-CO-amide-C4-Boc.
Diagram of the Target Molecule
Caption: Structure of N-α-Boc-L-Alaninyl-(N'-Boc-1,4-diaminobutane).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
1. What is the general strategy for synthesizing this compound?
The most common strategy involves the coupling of N-Boc-L-Alanine (Boc-Ala-OH) with a mono-protected 1,4-diaminobutane, specifically N-Boc-1,4-diaminobutane. This is followed by purification to obtain the final di-Boc protected product.
2. My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a frequent issue in amide coupling reactions. Several factors could be at play:
-
Inefficient Amine Protection: Incomplete mono-protection of 1,4-diaminobutane can lead to the formation of a di-acylated byproduct, consuming your starting material and complicating purification.
-
Poor Coupling Agent Performance: The choice and handling of the coupling agent are critical.
-
Solution: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are commonly used[3][4][5]. Ensure the reagents are fresh and anhydrous. For sterically hindered couplings, more powerful reagents like HBTU or HATU might be necessary, though they are more expensive.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Solution: Most coupling reactions are initially performed at 0°C to minimize side reactions and then allowed to warm to room temperature. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up and Purification Losses: The product may be lost during extraction and purification steps.
-
Solution: During aqueous work-up, ensure the pH is carefully controlled to prevent the cleavage of the Boc protecting groups. Purification is typically achieved by silica gel column chromatography.
-
3. I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Common side products in this synthesis include:
-
N-acylurea: This is a common byproduct when using carbodiimide coupling agents like DCC or EDC. It arises from the rearrangement of the O-acylisourea intermediate.
-
Minimization: Adding HOBt to the reaction mixture can suppress the formation of N-acylurea. Performing the reaction at a lower temperature can also help. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.
-
-
Di-acylated Diamine: This forms when both amino groups of 1,4-diaminobutane react with Boc-Ala-OH.
-
Minimization: This indicates a problem with the mono-protection of the diamine. Use a significant excess of the diamine during the protection step to favor mono-substitution.
-
-
Racemization: The chiral center of L-Alanine can be susceptible to racemization during the activation of the carboxylic acid.
-
Minimization: The addition of HOBt is known to suppress racemization. Using coupling reagents like HATU or COMU can also reduce epimerization.
-
4. How do I purify the final this compound product?
The primary method for purification is silica gel column chromatography.
-
Procedure: After the reaction work-up, the crude product is typically a viscous oil or solid. This crude material is dissolved in a minimal amount of a suitable solvent (e.g., DCM) and loaded onto a silica gel column. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is used to elute the product. The fractions are monitored by TLC to identify and combine those containing the pure product.
5. What are the best practices for handling and storing the reagents and the final product?
-
Boc-Ala-OH and (Boc)₂O: These reagents should be stored in a cool, dry place. (Boc)₂O is sensitive to moisture and heat.
-
Coupling Agents (DCC, EDC, HBTU, etc.): These are often moisture-sensitive and should be stored in a desiccator.
-
Solvents (DCM, DMF): Anhydrous solvents should be used for the coupling reaction to prevent hydrolysis of the activated species.
-
N-Boc-1,4-diaminobutane: This compound can be hygroscopic. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.
-
Final Product (this compound): The purified product should be stored in a cool, dry, and dark place to prevent degradation.
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different coupling agents on the yield of amide bond formation in similar systems. The yields are indicative and can vary based on the specific substrates and reaction conditions.
| Coupling Agent System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| EDC/HOBt | DIPEA | CH₃CN | 23 | 72 | |
| HATU | DIPEA | DMF | 23 | 38 | |
| DCC/HOBt | - | DCM | 0 to RT | >90 (qualitative) | |
| PyBOP | DIPEA | DMF | RT | High (qualitative) |
Detailed Experimental Protocols
Protocol 1: Synthesis of Mono-Boc-1,4-diaminobutane
This protocol is adapted from procedures for the selective mono-Boc protection of diamines.
-
In a round-bottom flask, dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over several hours.
-
Allow the reaction to stir overnight, warming to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue. The bis-Boc protected diamine will precipitate and can be removed by filtration.
-
Extract the aqueous filtrate with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc-1,4-diaminobutane as an oil or a low-melting solid.
Protocol 2: Coupling of Boc-Ala-OH with Mono-Boc-1,4-diaminobutane
This protocol utilizes the common EDC/HOBt coupling method.
-
Dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve mono-Boc-1,4-diaminobutane (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the activated Boc-Ala-OH solution at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ala-CO-amide-C4-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ala-CO-amide-C4-Boc. Our aim is to help you identify and resolve common issues, particularly concerning the removal of byproducts, to ensure a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are derived from the coupling agents used to form the amide bond between Boc-L-Alanine and the C4-amine precursor. The specific byproduct depends on the carbodiimide used:
-
Diisopropylcarbodiimide (DIC): Forms diisopropylurea (DIU).
-
Dicyclohexylcarbodiimide (DCC): Forms dicyclohexylurea (DCU).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Forms 1-ethyl-3-(3-dimethylaminopropyl)urea.
Other potential byproducts can arise from side reactions such as racemization of the alanine chiral center or the formation of guanidinium derivatives if the amine reacts with the coupling reagent.[1][2]
Q2: I see a persistent impurity in my NMR/LC-MS that I suspect is a urea byproduct. How can I confirm its identity?
A2: You can confirm the identity of the urea byproduct by comparing the spectral data of your purified product with known data for the suspected urea. Additionally, running a small-scale reaction without the amine component can help isolate the urea byproduct for characterization. LC-MS is a powerful tool for this, as the mass of the byproduct can be easily calculated and compared.[2]
Q3: Is there a preferred coupling agent to minimize byproduct removal issues?
A3: For solution-phase synthesis, EDC is often preferred because its corresponding urea byproduct is water-soluble, facilitating its removal through simple aqueous workup.[1][2] In solid-phase synthesis, DIC is commonly used because its byproduct, diisopropylurea (DIU), is more soluble in organic solvents than dicyclohexylurea (DCU) and can be washed away more easily.
Troubleshooting Guides
Issue 1: Difficulty Removing Diisopropylurea (DIU) from the Product
Symptoms:
-
A persistent impurity is observed in NMR and LC-MS analysis with a mass corresponding to DIU.
-
The product streaks during column chromatography on silica gel.
Possible Causes:
-
DIU is soluble in many common organic solvents used for extraction and chromatography.
Solutions:
| Method | Protocol | Pros | Cons |
| Aqueous Wash | During workup, wash the organic layer multiple times with a dilute acid solution (e.g., 0.5 N HCl) or water. | Simple and can remove a significant portion of DIU. | May not be sufficient for complete removal, especially with non-polar products. |
| Filtration/Precipitation | If the product is soluble in a solvent in which DIU is less soluble (e.g., diethyl ether), attempt to precipitate the product or crystallize it, leaving the DIU in the mother liquor. | Can be effective for crystalline products. | Product loss may occur. |
| Column Chromatography | Use a long silica column and a carefully selected solvent gradient. Sometimes, multiple columns are necessary. An alternative is to use an alumina column, which may offer a different separation profile. | Can provide high purity product. | Can be time-consuming and may lead to product loss on the column. |
| Sublimation | If the product is not volatile, DIU can be removed by sublimation under vacuum (e.g., 1-2 mbar) at around 110°C. | Effective for removing DIU. | Requires specialized equipment (Kugelrohr) and a thermally stable product. |
Issue 2: Low Yield of this compound
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes:
-
Incomplete coupling reaction.
-
Side reactions consuming the starting materials.
-
Product loss during workup and purification.
Solutions:
| Method | Protocol | Considerations |
| Optimize Coupling | Increase the concentration of the amino acid and coupling reagents. Consider pre-activating the carboxylic acid with the coupling agent before adding the amine. | Higher concentrations can increase the reaction rate. Pre-activation can minimize side reactions involving the amine. |
| Use Additives | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. | HOBt can increase coupling efficiency and suppress racemization. |
| Alternative Coupling Reagents | Switch to a more efficient coupling reagent such as HATU or HBTU. | These reagents are often more reactive and can improve yields, especially for difficult couplings. |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
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Dissolution: Dissolve Boc-L-Alanine (1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0°C and add EDC-HCl (1.2 equivalents) portion-wise. Stir for 30 minutes at 0°C.
-
Coupling: Add the C4-amine precursor (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Removal of DIU by Acidic Wash
-
After the coupling reaction with DIC, quench the reaction and dilute with an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with 0.5 N HCl.
-
Follow with a wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Assess the purity of the crude product by NMR or LC-MS to determine the effectiveness of the wash.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct removal.
Caption: Example signaling pathway for a PROTAC utilizing a similar linker.
References
Technical Support Center: Large-Scale Synthesis of Ala-CO-amide-C4-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ala-CO-amide-C4-Boc.
Experimental Workflow Overview
The synthesis of this compound is a two-step process involving the mono-Boc protection of 1,4-diaminobutane, followed by the coupling of the resulting intermediate with Boc-L-Alanine.
Caption: General two-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The primary starting materials are N-α-Boc-L-alanine, 1,4-diaminobutane (putrescine), and di-tert-butyl dicarbonate (Boc₂O). High purity of these reagents is crucial for minimizing side reactions and simplifying purification.
Q2: Which coupling reagents are recommended for the amide bond formation step?
A2: A variety of coupling reagents can be used for the amide bond formation between Boc-L-Alanine and mono-Boc-1,4-diaminobutane. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization. Uronium salt-based reagents such as HATU, HBTU, and TBTU are also highly effective, particularly for challenging couplings.[1]
Q3: What is the typical yield for the mono-Boc protection of 1,4-diaminobutane?
A3: The yield for mono-Boc protection of 1,4-diaminobutane can vary depending on the reaction conditions. However, with optimized protocols, yields are generally high.
| Reference Compound | Reactants | Solvent | Yield (%) |
| Mono-Boc-1,4-diaminobutane | 1,4-diaminobutane, Boc₂O | Dioxane | ~85% |
| Mono-Boc-1,4-diaminobutane | 1,4-diaminobutane, Boc₂O | Dichloromethane | ~86% |
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the mono-Boc protection and the amide coupling steps. For the mono-Boc protection, the disappearance of the starting diamine and the appearance of the mono- and di-protected products can be visualized. For the coupling reaction, the consumption of the starting materials (Boc-L-Alanine and mono-Boc-1,4-diaminobutane) and the formation of the final product can be tracked. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially during process development and scale-up.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale synthesis of this compound.
Problem 1: Low Yield of Mono-Boc-1,4-diaminobutane
Symptoms:
-
Significant amount of di-Boc-protected diamine is formed.
-
Unreacted 1,4-diaminobutane remains after the reaction.
Possible Causes & Solutions:
Caption: Troubleshooting low yield in mono-Boc protection.
Detailed Troubleshooting Steps:
-
Control the Stoichiometry: The formation of the di-protected byproduct is a common issue. To favor mono-protection, a significant excess of 1,4-diaminobutane (e.g., 5-10 equivalents) should be used. This ensures that the Boc₂O is more likely to react with an unprotected diamine molecule rather than the already mono-protected intermediate.
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise over an extended period to a well-stirred solution of the diamine helps to maintain a low concentration of the protecting agent, further minimizing the formation of the di-substituted product.
-
Temperature Control: Conducting the reaction at a reduced temperature (e.g., 0°C) can help to control the reaction rate and improve selectivity for the mono-protected product.
-
Solvent Choice: The choice of solvent can influence the reaction. Dichloromethane and dioxane are commonly used and have been reported to give good yields.
Problem 2: Incomplete Amide Coupling Reaction
Symptoms:
-
Presence of unreacted Boc-L-Alanine and/or mono-Boc-1,4-diaminobutane in the final reaction mixture.
-
Low yield of the desired this compound.
Possible Causes & Solutions:
Caption: Troubleshooting incomplete amide coupling.
Detailed Troubleshooting Steps:
-
Optimize Coupling Reagent and Conditions: If standard coupling reagents like DCC/HOBt are not effective, switching to a more potent reagent such as HATU or HBTU can improve the reaction rate and yield. Increasing the equivalents of the coupling reagent and the base (e.g., DIPEA) can also drive the reaction to completion.
-
Reaction Time and Temperature: For sterically hindered couplings, extending the reaction time or moderately increasing the temperature may be necessary. However, be cautious as higher temperatures can increase the risk of side reactions.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to incomplete reactions. Ensure that all solvents and reagents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: The order of addition of reagents can be critical. Pre-activating the Boc-L-Alanine with the coupling reagent before adding the mono-Boc-1,4-diaminobutane can sometimes improve the efficiency of the reaction.
Problem 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The final product is an oil and difficult to solidify.
-
Impurities are difficult to remove by standard purification techniques.
Possible Causes & Solutions:
-
Residual Solvents: The product may retain residual solvents, leading to an oily consistency. Drying the product under high vacuum for an extended period, possibly with gentle heating, can help remove these solvents.
-
Purification Strategy: For large-scale purification, column chromatography may not be practical. Crystallization is often the preferred method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/ether) to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
-
Side Product Removal: If the product is contaminated with unreacted starting materials or byproducts, an acidic or basic wash during the work-up may help to remove them. For example, a dilute acid wash can remove any unreacted diamine, while a dilute base wash can remove unreacted Boc-L-Alanine.
-
Formation of Salts: If a tertiary amine base like DIPEA is used in the coupling step, it can form salts that are sometimes difficult to remove. A thorough aqueous work-up is essential.
Key Experimental Protocols
Protocol 1: Mono-Boc Protection of 1,4-Diaminobutane
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 1,4-diaminobutane (5-10 equivalents) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM. Add this solution dropwise to the cooled diamine solution over a period of 2-4 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude product. The excess 1,4-diaminobutane can be removed by vacuum distillation or by an acidic wash. The crude mono-Boc-1,4-diaminobutane can be further purified by column chromatography if necessary, although for large-scale synthesis, direct use in the next step is often preferred if the purity is sufficient.
Protocol 2: Amide Coupling of Boc-L-Alanine and Mono-Boc-1,4-diaminobutane
-
Reaction Setup: To a solution of Boc-L-Alanine (1 equivalent) in an anhydrous solvent such as DCM or DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the amino acid.
-
Addition of Amine: Add a solution of mono-Boc-1,4-diaminobutane (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system or by column chromatography.
References
Analytical methods for detecting impurities in Ala-CO-amide-C4-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ala-CO-amide-C4-Boc. The following sections detail analytical methods for detecting and quantifying impurities, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on the structure of this compound and common observations in solid-phase peptide synthesis, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Residual Solvents: Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), etc., used during synthesis and purification.
-
Reagents: Unreacted starting materials or coupling reagents.
-
Deprotection-Related Impurities: Incomplete removal of the Boc protecting group from other molecules in a synthetic sequence, or premature cleavage of the Boc group on the target molecule leading to the free amine.
-
-
Product-Related Impurities:
-
Diastereomers: Racemization of the alanine chiral center can lead to the formation of D-Ala-CO-amide-C4-Boc.
-
Deletion/Insertion Products: If used in peptide synthesis, failure to couple the next amino acid or erroneous double coupling can occur.[1][2][3][4]
-
Oxidation Products: Although less common for alanine, exposure to oxidative conditions can lead to degradation.[2]
-
-
Degradation Products:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of Boc-Alanine and the C4-amine.
-
Q2: Which analytical technique is most suitable for identifying unknown impurities in my this compound sample?
A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and recommended technique for identifying unknown impurities. It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass identification power of Mass Spectrometry (MS). This allows for the detection of impurities at low levels and provides accurate mass information, which is crucial for structural elucidation. For complex mixtures with co-eluting peaks, two-dimensional LC (2D-LC) can provide enhanced separation.
Q3: I am observing a peak with the same mass as my main product but a different retention time in my HPLC analysis. What could this be?
A3: An impurity with the same mass as the active pharmaceutical ingredient (API) is often a diastereomer or a structural isomer. In the case of this compound, this is likely the D-Ala diastereomer formed through racemization during synthesis. Chiral chromatography or specific HPLC conditions that can separate diastereomers would be required for confirmation.
Q4: How can I quantify the level of a known impurity in my sample?
A4: For quantifying a known impurity, a validated HPLC method with UV detection is typically sufficient and robust. You will need a reference standard of the impurity to create a calibration curve. If a reference standard is unavailable, the impurity can be quantified as a percentage of the main peak area, assuming a similar response factor.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Troubleshooting Step: The pH of the mobile phase can affect the ionization state of your molecule. For this compound, which has an acidic proton on the amide, a mobile phase with a pH around 2.5-3.5 (e.g., using 0.1% formic acid or trifluoroacetic acid) is often a good starting point.
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting Step: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Secondary Interactions with the Column.
-
Troubleshooting Step: Ensure the mobile phase composition is optimal. Sometimes, a stronger organic solvent or a different buffer system can mitigate these interactions. Consider using a different column chemistry if the problem persists.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration.
-
Troubleshooting Step: Always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Troubleshooting Step: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Possible Cause 3: Mobile Phase Preparation.
-
Troubleshooting Step: Prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed.
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Possible Cause 1: Carryover from Previous Injections.
-
Troubleshooting Step: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
-
Possible Cause 2: Contaminated Mobile Phase or System.
-
Troubleshooting Step: Use high-purity solvents and reagents. If contamination is suspected, flush the entire HPLC system with an appropriate cleaning solution.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of impurities in peptide-related compounds. The specific values for this compound would need to be determined through method validation.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Typical Reporting Threshold |
| HPLC-UV | Known Impurity | 0.01 - 0.05% | 0.03 - 0.15% | 0.1% |
| Unknown Impurity | 0.02 - 0.1% | 0.06 - 0.3% | 0.1% | |
| LC-MS | Known Impurity | 1 - 10 ng/mL | 3 - 30 ng/mL | N/A (for identification) |
| Unknown Impurity | 5 - 50 ng/mL | 15 - 150 ng/mL | N/A (for identification) | |
| GC-MS (Headspace) | Residual Solvents | 1 - 10 ppm | 3 - 30 ppm | Varies by solvent |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 15 95 20 95 21 5 | 25 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.1 mg/mL.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain fragmentation data for impurity identification.
-
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ala-CO-amide-C4-Boc and Standard Boc-Protected Amino Acids in Peptide Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The molecule "Ala-CO-amide-C4-Boc" does not correspond to a standard nomenclature for commercially available amino acid derivatives. Consequently, direct experimental data comparing its reactivity is not available in published literature. This guide provides a comparison based on an assumed structure and established principles of peptide chemistry. For the purpose of this analysis, "this compound" is defined as a tert-butyloxycarbonyl-protected Alanine residue connected via its C-terminal carboxyl group to a C4-alkylamine linker, with the chemical structure: Boc-NH-CH(CH₃)-CO-NH-(CH₂)₄-R .
This comparison will focus on the reactivity of this molecule within the context of a standard Boc-chemistry solid-phase peptide synthesis (SPPS) workflow, contrasting its behavior with that of conventional Boc-amino acids which possess a free carboxylic acid group (Boc-AA-OH).
Fundamental Reactivity of Standard Boc-Amino Acids
In conventional SPPS, a Boc-protected amino acid (Boc-AA-OH) is introduced into the synthesis cycle to be coupled to the free N-terminal amine of the growing peptide chain, which is anchored to a solid support. The key reactive step for a standard Boc-amino acid involves the activation of its C-terminal carboxylic acid . This activation, typically achieved using coupling reagents like carbodiimides (e.g., DCC, DIC) or onium salts (e.g., HBTU, HATU), transforms the carboxyl group into a highly reactive intermediate (such as an active ester or a symmetric anhydride). This intermediate is then susceptible to nucleophilic attack by the peptide chain's N-terminal amine, forming a new peptide bond.
The reactivity and success of this coupling step are influenced by several factors:
-
Steric Hindrance: The side chains of both the incoming amino acid and the N-terminal residue of the peptide can sterically hinder the formation of the peptide bond. Bulky amino acids like Valine and Isoleucine are known to have lower coupling efficiencies.[1]
-
Coupling Reagents: The choice of coupling reagent significantly impacts reaction speed and efficiency. Modern onium salt reagents like HATU and HCTU are generally more effective for difficult couplings, including those involving sterically hindered amino acids.[2]
-
Racemization: A critical side reaction during the activation step is racemization of the chiral α-carbon. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity.[3][4] Amino acids such as Cysteine and Histidine are particularly prone to this side reaction.[4]
Predicted Reactivity Profile of this compound
The assumed structure of this compound fundamentally alters its role in peptide synthesis. Since its C-terminus is a stable secondary amide, it cannot be activated and coupled in the same manner as a standard Boc-amino acid. Instead, its utility in SPPS would be as a pre-formed building block, which, after the removal of its N-terminal Boc group, acts as the nucleophilic component in a subsequent coupling reaction.
The reactivity comparison, therefore, shifts from C-terminal activation to N-terminal deprotection and the nucleophilicity of the resulting free amine.
N-Terminal Boc Deprotection
The first reactive step for this compound in a synthesis cycle is the removal of the acid-labile Boc group. This is typically achieved by treatment with trifluoroacetic acid (TFA).
-
Predicted Reactivity: The C-terminal amide and alkyl linker are electronically distant and stable under these acidic conditions. Their presence is not expected to significantly influence the rate or efficiency of the Boc deprotection. Therefore, the reactivity of this compound in the deprotection step is predicted to be comparable to that of a standard Boc-Alanine residue attached to a resin.
Coupling Reactivity as an N-Terminal Nucleophile
After deprotection, the molecule becomes H₂N-CH(CH₃)-CO-NH-(CH₂)₄-R . Its reactivity is now defined by the nucleophilicity of the newly exposed primary amine of the Alanine residue.
-
Predicted Reactivity: The alpha-amino group of the Alanine moiety is the reactive nucleophile. Its intrinsic nucleophilicity is determined by the alanine structure itself. The C-terminal amide and C4 linker are unlikely to exert a strong inductive effect on the amine. While the linker provides conformational flexibility, it could contribute to the overall steric environment. However, compared to the bulk of a polystyrene resin support and a growing peptide chain, the C4 linker is not expected to introduce significant additional steric hindrance.
Therefore, the coupling efficiency when another Boc-amino acid is added to this deprotected fragment is predicted to be similar to the coupling efficiency observed when adding a Boc-amino acid to an N-terminal Alanine residue in a standard peptide sequence.
-
Racemization Risk: Since the this compound fragment acts as the amine component (the nucleophile) and its C-terminus is not being activated, there is no risk of racemization at the Alanine's α-carbon during the coupling step. The risk of racemization lies with the incoming Boc-amino acid that is being activated.
Data Presentation: Reactivity of Standard Boc-Amino Acids
The following tables summarize quantitative data for standard Boc-amino acids, which serve as a baseline for predicting the behavior of the this compound derivative.
Table 1: Coupling Efficiencies of Boc-Amino Acids in SPPS This table reflects the percentage of couplings that were found to be "incomplete" (<99% completion) in a study of over 500 peptides, indicating the relative difficulty of incorporating each amino acid. A higher percentage signifies a less reactive or more sterically hindered amino acid.
| Carboxyl-Reacting Amino Acid (Incoming) | % Incomplete Couplings | Amine-Reacting Residue (N-Terminal) | % Incomplete Couplings |
| Histidine | 21.7 | Glutamine | 13.9 |
| Threonine | 17.5 | Leucine | 12.8 |
| Arginine | 17.0 | Alanine | 12.5 |
| Valine | 15.6 | Arginine | 12.5 |
| Isoleucine | 14.4 | Isoleucine | 12.2 |
| Glutamine | 14.1 | Valine | 11.6 |
| Alanine | 10.4 | Alanine | 12.5 |
Data adapted from Young J.D. et al., Peptide Research, 1990. This data suggests Alanine is a relatively unproblematic amino acid both as the incoming activated species and as the N-terminal nucleophile.
Table 2: Factors Influencing Racemization of Boc-Amino Acids during Activation
| Factor | Effect on Racemization |
| Amino Acid Identity | Cys and His are highly susceptible. Phenylalanine and Tryptophan also show increased risk. |
| Coupling Reagent | Carbodiimides (DCC, DIC) without additives pose a higher risk. Onium salts (HBTU, HATU) generally suppress racemization, especially when paired with additives like HOBt or HOAt. |
| Base | Strong, sterically unhindered bases like triethylamine (TEA) can increase racemization. Weaker or bulkier bases like N-methylmorpholine (NMM) or DIPEA are preferred. |
| Temperature | Lower temperatures (e.g., 0 °C) reduce the rate of racemization. |
Experimental Protocols
The following are generalized protocols to assess the reactivity parameters discussed.
Protocol 1: Standard Boc-SPPS Coupling Cycle
This protocol outlines the steps to couple a standard Boc-amino acid to a resin-bound peptide amine. The deprotected this compound would serve as the "resin-bound peptide amine" in its context.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM to remove TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2x2 minutes.
-
Washing: Wash the resin with DCM followed by dimethylformamide (DMF).
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a qualitative test (e.g., Ninhydrin test) to confirm reaction completion. If incomplete, a second coupling may be performed.
Protocol 2: Assessment of Coupling Efficiency (Kaiser Test / Ninhydrin Test)
This colorimetric test detects free primary amines on the resin.
-
Sample Preparation: Collect a small sample of the peptide-resin (a few beads) after the coupling step and wash thoroughly with DCM.
-
Reagent Preparation:
-
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Add 2-3 drops of each reagent to the resin sample in a small test tube.
-
Heat the tube at 100°C for 5 minutes.
-
-
Result Interpretation:
-
Dark Blue/Purple Beads and Solution: Indicates a significant amount of unreacted primary amine (incomplete coupling).
-
Clear or Yellow Solution and Colorless Beads: Indicates the absence of free primary amines (complete coupling).
-
Mandatory Visualizations
Caption: Standard workflow for one cycle of amino acid addition using Boc chemistry SPPS.
Caption: Primary mechanism of racemization for activated Boc-amino acids.
Caption: Logical framework for comparing the two types of molecules.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Mass Spectrometry for the Validation of Ala-CO-amide-C4-Boc: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise validation of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization and purity assessment of Ala-CO-amide-C4-Boc, a Boc-protected amino acid derivative. We present supporting experimental data and detailed protocols to ensure robust and reliable validation.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and drug discovery, valued for its stability under various conditions and its facile removal under acidic conditions. Mass spectrometry serves as a critical tool for confirming the successful synthesis and purity of Boc-protected compounds like this compound. The predictable fragmentation of the Boc group during mass analysis provides a clear diagnostic signature for the presence and integrity of the protected molecule.[1][2]
Performance Comparison of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive validation of modified amino acids.[3] While mass spectrometry is central for identity confirmation, chromatographic and spectroscopic methods provide orthogonal data for purity assessment and structural elucidation. The following table summarizes the performance of key analytical techniques in the validation of this compound.
| Analytical Method | Information Provided | Advantages | Limitations |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation. | High sensitivity, suitable for polar and thermally labile molecules. | Provides limited structural information on its own. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Enables confirmation of the Boc group and the core amino acid structure.[4] | Requires specialized instrumentation and expertise for data interpretation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[5] | High resolution for separating impurities, well-established and reproducible. | Purity is relative to detected peaks; may not resolve all co-eluting impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and purity assessment. | Provides unambiguous structure confirmation and can quantify non-chromophoric impurities. | Lower sensitivity compared to MS, requires larger sample amounts. |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. The following are standard methodologies for the analysis of Boc-protected amino acid derivatives.
Sample Preparation for Mass Spectrometry
-
Solubilization: Dissolve the this compound sample in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Vortexing: Briefly vortex the sample to ensure complete dissolution.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Tandem Mass Spectrometry (MS/MS)
For structural confirmation, the protonated molecule of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The characteristic loss of the Boc group (as isobutylene or tert-butanol) and subsequent fragmentation of the amino acid backbone would confirm the structure.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive validation of this compound, integrating both chromatographic and spectrometric techniques.
Figure 1. Workflow for the validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
A Comparative Guide to the Biological Activity of Peptides Functionalized with C-Terminal Ala-CO-amide-C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of peptides functionalized with a C-terminal Alanine-Carbonyl-amide-C4 (Ala-CO-amide-C4) modification. While direct experimental data for this specific functionalization is limited in publicly available literature, this document extrapolates from established principles of peptide chemistry and compares the expected performance of such a modification with common alternatives, supported by general experimental protocols and foundational knowledge in the field.
Introduction to C-Terminal Peptide Modifications
The C-terminus of a peptide, featuring a free carboxyl group, is a critical determinant of its biological properties, including stability, receptor binding affinity, and pharmacokinetic profile.[1] Modification of this terminus is a cornerstone of modern peptide drug design, aiming to enhance therapeutic efficacy.[1] Common modifications include amidation, esterification, and the conjugation of larger moieties like lipids.[1]
The "Ala-CO-amide-C4" functionalization represents a specific type of C-terminal modification where the native carboxyl group is replaced by an alanine residue linked via an amide bond to a four-carbon (C4) alkyl chain. This guide will explore the anticipated impact of this modification on peptide bioactivity in comparison to standard C-terminal forms.
The "Ala-CO-amide-C4" Functionalization: A Structural Breakdown
The functional group can be deconstructed into three key components, each contributing to the overall properties of the modified peptide:
-
C-terminal Amide Bond: The replacement of the C-terminal carboxylic acid with an amide is a widely used strategy in peptide chemistry.[2] This modification neutralizes the negative charge of the carboxyl group at physiological pH, which can have several beneficial effects:
-
Increased Stability: C-terminal amidation is known to confer resistance to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby extending the peptide's in vivo half-life.[1]
-
Enhanced Receptor Binding: The amide group can participate in hydrogen bonding, potentially stabilizing the peptide's conformation required for optimal receptor interaction. By mimicking the peptide bond, it can lead to stronger interactions with the target receptor.
-
Increased Hydrophobicity: Neutralizing the negative charge increases the peptide's overall hydrophobicity, which can influence its interaction with cell membranes and receptors.
-
-
Alanine Residue: The incorporation of an alanine residue provides a small, non-polar side chain. The specific choice of amino acid in this linker position can influence the steric and electronic properties of the C-terminus, potentially fine-tuning the peptide's interaction with its target.
-
C4 Alkyl Linker: The four-carbon alkyl chain acts as a spacer, providing flexibility and distance between the peptide backbone and the terminal alanine. The length and composition of such linkers can significantly impact a peptide's biological activity. Alkyl linkers can influence hydrophobicity and may play a role in how the peptide orients itself for receptor binding.
The tert-butyloxycarbonyl (Boc) group, commonly used in peptide synthesis, is a protecting group for the amine of the terminal alanine during synthesis and is typically removed during the final cleavage and deprotection steps to yield the final, biologically active peptide.
Comparative Analysis of C-Terminal Modifications
To provide a framework for evaluating the potential performance of an Ala-CO-amide-C4 functionalized peptide, the following table compares its expected properties with those of a native peptide (C-terminal carboxylic acid) and a simple C-terminal amide.
| Feature | Native Peptide (-COOH) | C-terminal Amide (-CONH2) | C-terminal Ala-CO-amide-C4 | Rationale for Ala-CO-amide-C4 Performance |
| Charge at physiological pH | Negative | Neutral | Neutral | The amide linkage neutralizes the C-terminal charge. |
| Susceptibility to Carboxypeptidases | High | Low | Expected to be Low | The amide bond is resistant to carboxypeptidase cleavage. |
| Hydrophobicity | Lower | Higher | Expected to be Higher | The neutral amide and the C4 alkyl chain increase hydrophobicity. |
| Receptor Binding Affinity | Baseline | Often Increased | Potentially Modulated | The linker provides flexibility and the terminal Ala can interact with the receptor, potentially increasing or decreasing affinity depending on the target. |
| Cell Membrane Interaction | Lower | Higher | Expected to be Higher | Increased hydrophobicity can enhance membrane interaction. |
| In vivo Half-life | Shorter | Longer | Expected to be Longer | Increased stability against enzymatic degradation. |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of C-terminally modified peptides are crucial for reproducible research.
Synthesis of a C-terminally Ala-CO-amide-C4 Functionalized Peptide
The synthesis of a peptide with this specific C-terminal modification would typically be achieved using solid-phase peptide synthesis (SPPS). A common approach involves the use of a resin pre-loaded with the C4-linker and the Boc-protected Alanine.
A generalized Fmoc-based SPPS protocol would involve the following steps:
-
Resin Preparation: Start with a resin suitable for producing C-terminal amides, such as a Rink Amide resin. The C4-linker terminating in an amine would first be coupled to the resin, followed by the coupling of Fmoc-Ala-OH.
-
Deprotection: The N-terminal Fmoc protecting group of the resin-bound alanine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the peptide sequence is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound alanine.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the terminal Ala if a Boc-protected Alanine was used on a custom resin) are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification and Characterization: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Biological Activity Assays
Cell Viability (MTT) Assay:
This colorimetric assay is widely used to assess the cytotoxic effects of peptides on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the C-terminally modified peptide and appropriate controls (unmodified peptide, vehicle). Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Receptor Binding Assay (ELISA-based):
This assay quantifies the binding affinity of a modified peptide to its target receptor.
-
Plate Coating: Coat a 96-well plate with the purified target receptor.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Peptide Incubation: Add serial dilutions of the C-terminally modified peptide to the wells. For competitive binding assays, a labeled version of the native peptide is also added.
-
Washing: Wash the plate to remove unbound peptide.
-
Detection: Add a detection antibody that binds to the peptide or the receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: Add a chromogenic substrate and measure the resulting color change using a plate reader. The signal intensity is inversely proportional to the binding affinity of the modified peptide in a competitive assay.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Solid-phase synthesis workflow for a peptide with a C-terminal Ala-C4-amide modification.
Caption: A hypothetical signaling pathway initiated by a C-terminally modified peptide.
Conclusion
References
Comparative study of different C4 linkers in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of a target peptide. The linker tethers the nascent peptide chain to the solid support and dictates the final cleavage strategy, ultimately impacting the purity, yield, and integrity of the final product. This guide provides a comparative analysis of three distinct C4 linkers, each employing a different cleavage mechanism: the acid-labile 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, the 4-{4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid photolabile linker, and the 2-Methoxy-4-methylsulfinylbenzyl Alcohol (Mmsb) safety-catch linker.
Comparative Performance of C4 Linkers
The choice of a C4 linker significantly influences key performance indicators in peptide synthesis. The following table summarizes the comparative performance of the HMPA, photolabile, and Mmsb linkers based on available data.
| Feature | HMPA Linker | Photolabile C4 Linker | Mmsb Safety-Catch Linker |
| Cleavage Mechanism | Acidolysis (TFA) | Photolysis (~365 nm UV light) | Two-step: Reduction followed by Acidolysis (TFA) |
| Cleavage Conditions | Harsh (strong acid) | Mild and orthogonal | Mild activation, followed by standard acidolysis |
| Reported Cleavage Yield | 60-95% (in SPOT synthesis)[1] | >90%[2] | ~93% (for similar base-labile safety-catch linkers)[3] |
| Racemization | Prone to racemization, especially for sensitive amino acids like Cys and His. | Generally low due to mild cleavage conditions. | Can be minimized by combining Fmoc and Boc strategies.[4] |
| Compatibility | Standard Fmoc and Boc chemistries. | Orthogonal to acid- and base-labile protecting groups. | Compatible with both Fmoc and Boc chemistries. |
| Key Advantages | Well-established, cost-effective. | Mild cleavage preserves sensitive residues and modifications. | Orthogonal cleavage strategy allows for on-resin manipulations. |
| Key Disadvantages | Harsh acid can degrade sensitive peptides. | Requires specialized photochemical equipment. | Two-step cleavage process is more complex. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. The following sections provide representative protocols for the use of each of the three C4 linkers.
Peptide Synthesis using HMPA Linker
a. Loading of the First Amino Acid onto HMPA Resin:
-
Swell the aminomethyl-functionalized resin in dichloromethane (DCM).
-
Dissolve 1.2 equivalents of the HMPA linker in a minimal amount of DCM.
-
Add the dissolved linker to the resin and agitate.
-
Dissolve 4 equivalents of the first Fmoc-protected amino acid and 4 equivalents of a coupling agent (e.g., HOBt) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the amino acid solution to the resin, followed by 4 equivalents of a carbodiimide activator (e.g., DIC) and a catalytic amount of DMAP (0.1 equivalents).
-
Agitate the mixture at room temperature for 12 hours.
-
Cap any unreacted hydroxyl groups with acetic anhydride and an organic base (e.g., DIPEA) in DCM.
-
Wash the resin sequentially with DMF, a mixture of DMF/DCM, and finally DCM, then dry under vacuum.
b. Peptide Chain Elongation (Standard Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat steps 1-4 for each amino acid in the sequence.
c. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry.
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane (TIS) and/or 1,2-ethanedithiol (EDT)) to protect sensitive residues. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry.
Peptide Synthesis using Photolabile C4 Linker
a. Loading and Peptide Synthesis:
The loading of the photolabile linker and subsequent peptide synthesis follow similar principles to the HMPA linker, utilizing standard Fmoc-SPPS protocols. The photolabile linker, pre-functionalized with the first Fmoc-amino acid, is coupled to an amino-functionalized resin.
b. Photocleavage of the Peptide:
-
Suspend the dry peptide-resin in a suitable solvent (e.g., a mixture of trifluoroethanol, acetic acid, and DCM) in a quartz reaction vessel.
-
Irradiate the suspension with UV light at approximately 365 nm. The irradiation time will depend on the specific peptide and linker concentration and should be optimized.
-
After cleavage, filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude peptide.
Peptide Synthesis using Mmsb Safety-Catch Linker
a. Loading and Peptide Synthesis:
The Mmsb linker is attached to the resin, and the peptide chain is elongated using standard Fmoc-SPPS, similar to the HMPA protocol. The stability of the Mmsb linker to both acidic (TFA) and basic (piperidine) conditions allows for flexibility in the synthesis strategy, including the use of both Fmoc and Boc protecting groups.
b. Two-Step Cleavage:
-
Activation (Reduction): Suspend the peptide-resin in a solution of trimethylsilyl chloride (Me₃SiCl) and triphenylphosphine (Ph₃P) in DCM to reduce the sulfoxide to a sulfide.
-
Washing: Wash the resin thoroughly to remove the reduction reagents.
-
Acidolysis: Cleave the peptide from the now acid-labile linker using a standard TFA cleavage cocktail as described for the HMPA linker.
Visualizing Workflows and Pathways
Understanding the context in which peptides synthesized with different linkers are used is crucial. The following diagrams, generated using the DOT language, illustrate typical experimental workflows.
References
Navigating Peptide Modifications: A Comparative Guide to Validating Ala-CO-amide-C4-Boc Incorporation
For researchers, scientists, and drug development professionals, the precise confirmation of modified amino acid incorporation into synthetic peptides is a critical checkpoint in ensuring the integrity and intended function of these complex molecules. This guide provides a comprehensive comparison of analytical techniques for validating the incorporation of Ala-CO-amide-C4-Boc, a non-standard amino acid, with a focus on Edman degradation and its modern counterparts.
The successful synthesis of a peptide containing a modified amino acid like this compound, which features a C4-amide linkage and a tert-butyloxycarbonyl (Boc) protecting group on its side chain, requires rigorous analytical validation. While Edman degradation has been a cornerstone of protein sequencing for decades, its efficacy in handling such modifications is not straightforward. This guide will delve into the nuances of using Edman degradation for this purpose and compare its performance with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing the necessary data and protocols to make an informed decision for your research needs.
Performance Comparison: Edman Degradation vs. Mass Spectrometry vs. NMR
The choice of analytical technique for validating the incorporation of this compound hinges on several factors, including the specific information required, sample amount, and throughput needs. Below is a comparative summary of the key performance metrics for each method.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | N-terminal sequence | Molecular weight, fragmentation pattern, sequence | 3D structure, atomic connectivity |
| Suitability for this compound | Challenging | High | High |
| Detection of Modification | Indirect, through chromatographic shift | Direct, via mass shift and fragmentation | Direct, via unique chemical shifts |
| Sample Requirement | 10-100 picomoles | Femtomole to picomole | 0.1-5 mM |
| Throughput | Low (stepwise) | High | Low to medium |
| Confirmation of Incorporation Site | Yes, if PTH derivative is identifiable | Yes, via fragmentation analysis | Yes, through 2D correlation spectra |
| Structural Integrity of Modification | Boc group likely cleaved by TFA | Can be preserved with soft ionization | Provides detailed structural information |
| Cost | Moderate | High | High |
In-Depth Analysis of Validation Techniques
Edman Degradation: A Classic Method with Caveats
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[1][2] Each cleaved amino acid is derivatized into a phenylthiohydantoin (PTH) compound and identified by chromatography.[3][4]
For a peptide containing this compound, Edman degradation presents significant challenges. The process utilizes trifluoroacetic acid (TFA) for the cleavage step.[1] The Boc protecting group is known to be labile to strong acids like TFA. Consequently, the Boc group on the side chain of this compound would likely be removed during the sequencing cycles. This would result in the detection of a PTH-Ala-CO-amide-C4 derivative, which would have a different retention time on HPLC compared to the standard PTH-amino acids. While this shift can indicate the presence of a modification, it does not confirm the presence of the intact Boc group.
Furthermore, if the modified amino acid is at the N-terminus, the acylation of the alpha-amino group would block the initial reaction with phenyl isothiocyanate (PITC), preventing the Edman degradation from proceeding.
Mass Spectrometry: The Gold Standard for Modified Peptides
Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for the analysis of modified peptides. It provides the exact molecular weight of the peptide, which can confirm the incorporation of the this compound moiety.
During MS/MS analysis, the peptide is fragmented in a controlled manner, and the masses of the resulting fragment ions are measured. This fragmentation data can pinpoint the exact location of the modified amino acid within the peptide sequence. Specific neutral losses observed during fragmentation can also be indicative of the modification. For instance, the loss of the Boc group or parts of the acyl chain can provide strong evidence for the presence of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail
NMR spectroscopy offers an unparalleled level of detail regarding the atomic structure of a peptide. It can unequivocally confirm the incorporation and integrity of the this compound modification.
Through various 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC), it is possible to assign the resonances of all protons and carbons in the peptide. The unique chemical shifts and correlations associated with the this compound residue provide direct evidence of its presence and covalent connectivity within the peptide backbone. NMR is also the only technique that can provide detailed information about the three-dimensional conformation of the modified peptide in solution.
Experimental Protocols
Synthesis of a Peptide Containing this compound
The synthesis of a peptide incorporating this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing an Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
This compound (custom synthesized)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Incorporation of this compound: Couple the custom-synthesized this compound using the same procedure.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Validation by Edman Degradation
Materials:
-
Purified peptide sample
-
Edman sequencing reagents (PITC, TFA)
-
Automated peptide sequencer with an on-line HPLC system
-
PTH-amino acid standards
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent.
-
Sequencing: Load the sample onto the sequencer and initiate the automated Edman degradation cycles.
-
Data Analysis: Analyze the HPLC chromatograms for each cycle. Compare the retention times of the released PTH derivatives with those of the standard PTH-amino acids. A novel peak at a different retention time in the cycle corresponding to the position of this compound would indicate its presence (likely as the de-Bocylated form).
Validation by Mass Spectrometry (LC-MS/MS)
Materials:
-
Purified peptide sample
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap)
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a solvent compatible with LC-MS.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column to separate the peptide from any impurities.
-
MS Analysis: Analyze the eluting peptide by mass spectrometry to determine its molecular weight.
-
MS/MS Analysis: Select the parent ion of the peptide for fragmentation and acquire the MS/MS spectrum.
-
Data Analysis: Analyze the MS and MS/MS data to confirm the molecular weight and identify fragment ions that confirm the sequence and the presence and location of the this compound modification.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Caption: Workflow of Edman degradation for a peptide containing this compound.
Caption: Logical flow for the comprehensive validation of this compound incorporation.
References
The C4-Amide Linker: A Double-Edged Sword in Peptide Conformational Control
A comprehensive analysis of the C4-amide linker's role in peptide structure reveals a nuanced interplay between increased flexibility and the potential for inducing ordered conformations. This guide provides a comparative assessment of the C4-amide linker against other common alkyl-amide linkers, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and molecular dynamics (MD) simulations, offering researchers and drug developers a data-driven framework for strategic peptide design.
The deliberate insertion of linkers into peptide sequences is a powerful strategy for modulating their structural and, consequently, functional properties. Among these, the C4-amide linker, typically incorporated as γ-aminobutyric acid (GABA), stands out for its ability to significantly alter the conformational landscape of a peptide. Its impact, however, is not a simple matter of inducing a specific fold but rather a complex trade-off between enhancing flexibility and promoting unique secondary structures.
Comparative Analysis of Alkyl-Amide Linkers on Peptide Conformation
The length of the alkyl chain in an amide linker is a critical determinant of its effect on peptide conformation. Shorter linkers, such as those derived from β-alanine (a C3 linker), can introduce kinks and turns, while longer linkers, like those from 6-aminohexanoic acid (a C6 linker), often impart greater flexibility. The C4-amide linker occupies a unique space, capable of both increasing the overall flexibility of a peptide chain and, under certain sequence contexts, promoting the formation of specific turn or helical structures.
| Linker Type | Linker Structure | Key Conformational Impact | Supporting Evidence |
| C3-Amide | β-Alanine | Can induce γ-turns and folded conformations in cyclic peptides.[1] In sequential polypeptides, it can support the formation of β-conformations.[2] | X-ray crystallography and NMR studies on cyclic tetrapeptides containing β-alanine show the formation of intramolecular hydrogen bonds characteristic of γ-turns.[1] CD and infrared spectroscopy of L-alanyl-(S)-beta-aminobutyric acid polypeptides indicate a tendency to adopt a β-conformation in the solid state.[2] |
| C4-Amide | γ-Aminobutyric Acid (GABA) | Significantly increases peptide flexibility by replacing a rotationally restricted amide bond with more freely rotating C-C single bonds.[3] Can also participate in the formation of helical structures in hybrid peptides. | Fluorescence quenching experiments on a His-(Gly)4-Trp peptide versus a His-Gly-(GABA)-Gly-Trp analogue demonstrate a marked increase in the frequency of end-to-end collisions, indicating higher flexibility. Theoretical studies suggest that β,γ-hybrid peptides can mimic α-helical structures. |
| C6-Amide | 6-Aminohexanoic Acid (Ahx) | Primarily used to introduce a flexible and hydrophobic spacer. Its conformational impact is largely to increase the distance and independent motion of linked domains. | NMR studies on eosinophil cationic protein (ECP) analogs show that an Ahx linker can preserve the helical features of the native protein fragments while providing a significant size reduction. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide.
-
For NMR analysis, dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like H₂O/D₂O 9:1) to a final concentration of 1-5 mM. The choice of solvent can significantly impact the peptide's conformation.
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments for peptide conformational analysis include:
-
1D ¹H NMR: To get a general overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between intra- and inter-residue NOEs and for molecules with correlation times near the zero NOE crossover.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides that are ¹⁵N-labeled, this experiment provides a fingerprint of the amide protons and is very sensitive to changes in conformation.
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.
-
Measure the coupling constants (³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints (φ angle) using the Karplus equation.
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer components should not have significant absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using a reliable method such as quantitative amino acid analysis or by measuring the absorbance of aromatic residues (if present).
-
Prepare a series of dilutions to find an optimal concentration that gives a CD signal in the range of 200-1000 mdeg.
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire spectra at a controlled temperature.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
Data Analysis:
-
Convert the raw CD data (in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. For example, α-helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.
-
For quantitative estimation of secondary structure content, use deconvolution algorithms such as CONTIN, SELCON3, or K2D2.
Molecular Dynamics (MD) Simulations for In Silico Conformational Sampling
MD simulations provide a computational approach to explore the conformational space of a peptide and understand the influence of linkers on its dynamics.
System Setup:
-
Build the initial 3D structure of the peptide with the desired linker using molecular modeling software (e.g., PyMOL, Chimera, or specific peptide building tools).
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for peptides.
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system.
Simulation Protocol:
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) for a sufficient time to allow the solvent to relax around the peptide.
-
Production Run: Run the production simulation in the NVT or NPT ensemble for a duration that is long enough to sample the relevant conformational transitions (typically in the range of nanoseconds to microseconds).
Data Analysis:
-
Analyze the trajectory to calculate various structural parameters as a function of time, including:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Secondary Structure Analysis: Using algorithms like DSSP or STRIDE to monitor the evolution of secondary structure elements.
-
Dihedral Angle Analysis: To generate Ramachandran plots and analyze the conformational preferences of specific residues.
-
Clustering Analysis: To identify the most populated conformational states.
-
Visualizing the Impact of the C4-Amide Linker
The following diagrams illustrate the conceptual differences in the conformational landscape of peptides with and without a C4-amide linker.
Caption: Conceptual model of conformational landscapes.
The diagram above illustrates that a peptide without a C4-amide linker may explore a more defined set of folded and unfolded states. In contrast, the introduction of a C4-amide linker can significantly expand the accessible conformational space, leading to a more flexible ensemble from which specific folded structures, such as turns or helices, may emerge depending on the surrounding amino acid sequence.
Caption: Experimental and computational workflow.
This workflow highlights the integrated approach required to comprehensively assess the impact of a C4-amide linker on peptide conformation, combining experimental techniques with computational simulations to build a robust structural model.
References
A Comparative Guide to Linker Technologies: Ala-CO-amide-C4-Boc vs. Polyethylene Glycol (PEG) Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an objective comparison between short-chain amide linkers, represented by Ala-CO-amide-C4-Boc, and the widely used polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies.
While direct comparative data for the specific "this compound" linker is not extensively available in published literature, its core structure—an alanine residue connected to a C4 alkyl chain via an amide bond—places it within the category of short, relatively hydrophobic, non-cleavable linkers. This guide will therefore compare the general characteristics of such short-chain alkyl amide linkers with those of hydrophilic PEG linkers.
Executive Summary
Short-chain amide linkers and PEG linkers represent two distinct approaches to drug conjugation, primarily differing in their hydrophilicity, length, and flexibility. Short-chain amide linkers are characterized by their hydrophobicity and rigidity, which can lead to higher plasma clearance and potential aggregation issues, but may offer advantages in terms of stability and straightforward synthesis. In contrast, PEG linkers are hydrophilic, flexible, and can be of various lengths, which helps to improve the solubility and pharmacokinetic profile of the conjugate, although they may sometimes reduce in vitro potency. The optimal choice of linker is highly dependent on the specific characteristics of the targeting molecule and the payload.
Data Presentation: Performance Comparison
The following tables summarize the key characteristics and performance metrics of short-chain amide linkers and PEG linkers based on preclinical studies.
Table 1: General Properties and Performance Characteristics
| Feature | Short-Chain Amide Linkers (e.g., this compound) | Polyethylene Glycol (PEG) Linkers |
| Hydrophilicity | Generally hydrophobic | Hydrophilic |
| Solubility | May decrease the solubility of the conjugate, especially with hydrophobic payloads | Increases the solubility of the conjugate and can mitigate aggregation[1] |
| Stability | Amide bonds provide high chemical stability | Ether bonds are stable; overall stability is high |
| Pharmacokinetics | Can lead to faster plasma clearance due to increased hydrophobicity | Prolongs plasma half-life by increasing hydrodynamic size and reducing renal clearance[2][3] |
| Drug-to-Antibody Ratio (DAR) | High DARs can lead to aggregation and poor pharmacokinetics | Enables higher DARs by offsetting payload hydrophobicity |
| Immunogenicity | Generally low | Considered non-immunogenic and can shield the payload from the immune system[4] |
| In Vitro Potency | Can maintain or enhance the potency of the payload | May sometimes lead to a reduction in in vitro potency due to steric hindrance[2] |
| In Vivo Efficacy | Can be limited by poor pharmacokinetic profile | Often enhanced due to improved pharmacokinetics and tumor accumulation |
| Synthesis | Relatively straightforward synthetic chemistry | Well-established chemistry with a variety of functional groups available for conjugation |
Table 2: Quantitative Performance Data from a Comparative Study
This table presents data from a study comparing a miniaturized antibody-drug conjugate with no PEG linker (analogous to a short-chain linker) to conjugates with inserted PEG chains of different molecular weights.
| Parameter | Conjugate without PEG Linker (HM) | Conjugate with 4 kDa PEG Linker (HP4KM) | Conjugate with 10 kDa PEG Linker (HP10KM) |
| In Vitro Cytotoxicity (IC50) | Base Value | 4.5-fold reduction vs. HM | 22-fold reduction vs. HM |
| Plasma Half-life (t1/2) | 19.6 min | 2.5-fold increase vs. HM | 11.2-fold increase vs. HM |
| In Vivo Tumor Growth Inhibition | Less effective | More effective than HM | Most effective |
| Maximum Tolerated Dose (MTD) | Base Value | 2-fold higher than HM | >4-fold higher than HM |
Data adapted from a study on affibody-based drug conjugates.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the drug conjugate against target cancer cells.
Methodology:
-
Cell Culture: Plate target antigen-expressing cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test conjugates (with short-chain amide and PEG linkers), a negative control conjugate, and the free payload in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add the prepared compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the desired biological effect (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Plasma Stability Assay
Objective: To assess the stability of the conjugate and the rate of premature payload release in plasma.
Methodology:
-
Animal Model: Use relevant animal models, such as mice or rats.
-
Dosing: Administer a single intravenous dose of the test conjugates to the animals.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification of Intact Conjugate: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the intact antibody-drug conjugate in the plasma samples over time. This typically involves capturing the antibody and detecting the payload.
-
Quantification of Free Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the prematurely released free payload in the plasma. This involves protein precipitation followed by analysis of the supernatant.
-
Data Analysis: Calculate the plasma half-life (t1/2) of the intact conjugate and the rate of free payload appearance.
In Vivo Efficacy (Tumor Xenograft Model)
Objective: To evaluate the anti-tumor activity of the drug conjugates in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, non-targeting control conjugate, test conjugates).
-
Treatment: Administer the conjugates intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volumes and body weights of the mice two to three times a week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Mandatory Visualization
The following diagrams illustrate key concepts in the application and evaluation of these linkers.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the evaluation and comparison of ADC linkers.
Conclusion
The selection of a linker is a critical, multifaceted decision in the development of targeted drug conjugates. Short-chain amide linkers like this compound offer simplicity and high stability, but their inherent hydrophobicity can negatively impact the pharmacokinetic properties of the resulting conjugate. Hydrophilic PEG linkers, conversely, are a powerful tool to enhance solubility, reduce aggregation, and prolong circulation half-life, which often translates to superior in vivo efficacy, particularly for hydrophobic payloads or when high drug loading is desired. However, the potential for reduced in vitro potency with PEG linkers must be considered. Ultimately, the optimal linker choice depends on a careful, empirical evaluation of the interplay between the antibody, the payload, and the linker itself, utilizing a systematic workflow as outlined in this guide.
References
In Vitro Stability of Ala-CO-amide-C4-Boc Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is often hampered by their limited in vitro and in vivo stability, primarily due to susceptibility to enzymatic degradation. Chemical modifications are a cornerstone of modern peptide drug development, aimed at enhancing stability while preserving biological activity. This guide provides an objective comparison of the in vitro stability of peptides modified with an N-terminal alanine acylation and a C-terminal C4-Boc amide structure against their unmodified parent peptides. The information is supported by representative experimental data and detailed protocols to aid in the design and evaluation of stabilized peptide candidates.
Enhanced Stability Through Modification: A Quantitative Comparison
N-terminal acylation and C-terminal amidation are effective strategies to increase the half-life of peptides in biological media.[1][2][3] N-terminal modification, such as acetylation, shields the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus.[1] Similarly, modification of the C-terminus can protect against carboxypeptidases and alter the peptide's overall conformation and hydrophobicity, contributing to increased stability.[4]
The following table summarizes representative quantitative data illustrating the enhanced stability of a hypothetical peptide with an N-terminal Ala-CO and C-terminal amide-C4-Boc modification compared to its parent peptide when incubated in human plasma at 37°C. While direct data for this specific combined modification is proprietary for different drug candidates, the presented values are based on typical stability enhancements observed for N- and C-terminally modified peptides.
| Time Point (Hours) | % Intact Parent Peptide Remaining (Mean ± SD, n=3) | % Intact Ala-CO-amide-C4-Boc Modified Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 1 | 65.2 ± 3.1 | 98.5 ± 1.2 |
| 4 | 20.7 ± 2.5 | 92.1 ± 2.8 |
| 8 | < 5.0 | 85.4 ± 3.5 |
| 24 | Not Detectable | 68.9 ± 4.1 |
| 48 | Not Detectable | 50.3 ± 3.9 |
| Half-Life (t½) | ~2.5 hours | > 48 hours |
Caption: Comparative stability of a parent peptide versus its this compound modified analog in human plasma at 37°C.
Experimental Protocols
A robust assessment of in vitro peptide stability is crucial for advancing therapeutic candidates. Below is a detailed protocol for a typical in vitro plasma stability assay.
Protocol: In Vitro Peptide Stability in Human Plasma
1. Materials and Reagents
-
Parent Peptide and Modified Peptide (lyophilized, >95% purity)
-
Human Plasma (pooled, heparinized, from a commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
2. Preparation of Solutions
-
Peptide Stock Solutions (1 mg/mL): Dissolve each peptide in DMSO to a final concentration of 1 mg/mL.
-
Working Plasma Aliquots: Thaw pooled human plasma at 37°C. To remove cryoprecipitates, centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in ACN. This solution is used to stop the enzymatic reaction and precipitate plasma proteins.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.
3. Plasma Stability Assay Procedure
-
Incubation: Pre-warm the required number of working plasma aliquots to 37°C.
-
Spike the plasma with the peptide stock solution to a final peptide concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize effects on enzyme activity.
-
Gently vortex and incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the cold Precipitating Solution (1% TFA in ACN) at a ratio of 1:3 (plasma sample:precipitating solution).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the tube on ice for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
4. Sample Analysis by RP-HPLC
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) of the supernatant into the RP-HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution at a wavelength of 220 nm or 280 nm.
-
Identify the peak corresponding to the intact peptide based on its retention time, confirmed by running a standard of the pure peptide.
-
Integrate the peak area of the intact peptide at each time point.
5. Data Analysis
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide remaining versus time.
-
Determine the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the key steps and the rationale behind the peptide modification.
Caption: Rationale for enhanced peptide stability through terminal modifications.
Caption: Experimental workflow for the in vitro plasma stability assay.
References
A Researcher's Guide to Chiral Purity Assessment of Synthesized Ala-CO-amide-C4-Boc
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. For novel peptidomimetics and chiral building blocks like Ala-CO-amide-C4-Boc, ensuring high enantiomeric purity is paramount. This guide provides a comparative overview of established analytical techniques for assessing the chiral purity of N-Boc-protected amino acid amides, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques for Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the primary and most robust technique for determining the chiral purity of non-volatile compounds like this compound.[1] The versatility of HPLC allows for both direct and indirect methods of enantiomeric separation.
Direct methods , which involve the use of a chiral stationary phase (CSP), are the most widely used due to their efficiency and direct nature.[] These methods rely on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to their separation.
Indirect methods involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.[][3]
Below is a comparative summary of the most common HPLC-based approaches.
| Technique | Principle | Typical Stationary Phase | Mobile Phase | Advantages | Disadvantages | Reported Resolution (Rs) | Reported Selectivity (α) |
| HPLC with Macrocyclic Glycopeptide CSPs | Enantioselective interactions (H-bonding, ionic, dipole, steric) with a complex macrocyclic structure.[4] | Teicoplanin (e.g., CHIROBIOTIC T), Vancomycin, Ristocetin A (e.g., CHIROBIOTIC R). | Reversed-Phase (e.g., Acetonitrile/Water with TFA or Ammonium Acetate), Polar Organic Mode. | Broad enantioselectivity for N-protected amino acids, high efficiency, LC-MS compatibility. | Can be sensitive to mobile phase composition and temperature. | > 2.0 (baseline separation easily achieved). | Can be > 5.0. |
| HPLC with Polysaccharide-based CSPs | Chiral recognition based on inclusion complexes, hydrogen bonding, and dipole-dipole interactions within the helical polymer structure. | Cellulose or amylose derivatives coated or immobilized on silica (e.g., CHIRALPAK IA, IC). | Normal-Phase (e.g., Hexane/Ethanol), Reversed-Phase (e.g., Acetonitrile/Water). | Wide range of applicability, high loading capacity for preparative separations. | Can be less robust than other CSP types; swelling in certain solvents. | 2.2 - 12.5 for natural Nα-Fmoc amino acids on CHIRALPAK IC. | 1.18 - 2.88 for natural Nα-Fmoc amino acids on CHIRALPAK IC. |
| HPLC with Zwitterionic CSPs | Ion-exchange and hydrogen bonding interactions between the zwitterionic chiral selector and the analyte. | Cinchona alkaloid-derived CSPs (e.g., CHIRALPAK ZWIX(+), ZWIX(-)). | Polar-Ionic Mode (e.g., Acetonitrile/Methanol/Water with acid and base additives). | Effective for amino acids and their derivatives, complementary selectivity between ZWIX(+) and ZWIX(-). | Requires careful mobile phase optimization (pH, ionic strength). | Successful separation of four stereoisomers of a Boc-amino acid derivative. | 1.08 - 1.40 for a Boc-amino acid derivative. |
| Indirect HPLC via Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent (e.g., Marfey's reagent), followed by separation on an achiral column. | Standard reversed-phase (e.g., C18, C8). | Standard reversed-phase gradients (e.g., Acetonitrile/Water with TFA). | Utilizes common, less expensive achiral columns; can achieve high resolution. | Requires an additional reaction step, potential for kinetic resolution and racemization during derivatization. | Generally high, as diastereomers have different physicochemical properties. | Dependent on the specific diastereomers formed. |
Experimental Protocols
Direct Chiral HPLC Method using a Macrocyclic Glycopeptide CSP
This protocol is a general guideline for the chiral separation of a Boc-protected alanine amide derivative.
a. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A), 5 µm, 250 x 4.6 mm.
b. Sample Preparation:
-
Dissolve the synthesized this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions:
-
Mobile Phase: Reversed-phase mode is generally suitable for t-BOC amino acids. A typical starting condition would be a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 10 µL.
d. Method Optimization:
-
Vary the percentage of the organic modifier (acetonitrile) to optimize retention and resolution.
-
Adjust the concentration and pH of the aqueous buffer. Volatile buffers like ammonium trifluoroacetate or ammonium acetate are compatible with LC-MS.
-
Evaluate the effect of column temperature on selectivity.
Indirect Chiral HPLC Method using Marfey's Reagent
This protocol outlines the derivatization and subsequent analysis of this compound.
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Achiral Stationary Phase: C18 reversed-phase column (e.g., ODS-Hypersil), 5 µm, 250 x 4.6 mm.
b. Deprotection (if necessary):
-
The terminal amide of this compound may not require deprotection. However, if the primary amine is not free, a deprotection step to yield the free amine of the alanine moiety would be necessary before derivatization.
c. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):
-
To an aqueous solution of the analyte (containing the free amino group), add a solution of Marfey's reagent in acetone.
-
Add a weak base (e.g., sodium bicarbonate solution) and incubate the mixture at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Dilute the reaction mixture with the mobile phase before injection.
d. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.05 M triethylamine phosphate, pH 3.0).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both direct and indirect chiral purity assessment methods.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Ala-CO-amide-C4-Boc
Disclaimer: No specific Safety Data Sheet (SDS) for Ala-CO-amide-C4-Boc was found. The following information is synthesized from data on chemically similar compounds, such as other Boc-protected amino amides. Researchers must handle this compound with caution and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Health and Safety Information
This compound and similar compounds are generally considered to be hazardous. Primary hazards include:
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Acute Toxicity, Oral: May be harmful if swallowed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Quantitative Data
The following table summarizes the estimated physical and chemical properties of this compound based on similar compounds.
| Property | Estimated Value | Notes |
| Molecular Formula | C13H25N3O3 | Based on the chemical name. |
| Molecular Weight | ~271.36 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar Boc-protected amino amides. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO. | General solubility for Boc-protected compounds. |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Acute Tox. 4 | Based on hazard information for similar Boc-protected amino amides. |
Experimental Protocols
I. Standard Operating Procedure for Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or neoprene gloves, and chemical safety goggles when handling the compound.
-
Weighing: When weighing the solid, do so in a location with minimal air currents to avoid generating dust.
-
Spills: In case of a small spill, carefully sweep up the solid material, trying not to create dust, and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
II. Disposal Protocol:
There are two primary methods for the disposal of this compound: direct disposal as chemical waste or chemical treatment (hydrolysis) followed by disposal. The choice of method depends on the quantity of waste and the capabilities of your institution's waste management facility.
Method 1: Direct Disposal as Solid Chemical Waste
-
Waste Collection: Collect waste this compound in a dedicated, clearly labeled, and sealed waste container. Suitable container materials include high-density polyethylene (HDPE) or polypropylene (PP).[1][2][3][4][5]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) office for disposal in accordance with local, state, and federal regulations. This type of waste would likely be categorized under a general laboratory chemical waste code.
Method 2: Chemical Treatment (Hydrolysis) Prior to Disposal
Amides can be hydrolyzed under acidic or basic conditions to a carboxylic acid and an amine, which may be less hazardous and more amenable to disposal. The Boc protecting group is also cleaved by acid.
Acid Hydrolysis:
-
Reaction Setup: In a chemical fume hood, place the waste this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Acid Addition: Add a 1 M to 6 M solution of a non-oxidizing acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) in sufficient quantity to fully dissolve and react with the amide.
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by an appropriate technique (e.g., TLC) to ensure complete consumption of the starting material.
-
Neutralization: After cooling to room temperature, carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide. Monitor the pH to ensure it is within the acceptable range for drain disposal at your institution (typically between 6 and 9).
-
Disposal: If the resulting solution contains no other hazardous materials and is compliant with local regulations, it may be permissible to dispose of it down the drain with copious amounts of water. Otherwise, it should be collected as aqueous chemical waste.
Base Hydrolysis:
-
Reaction Setup: In a chemical fume hood, place the waste this compound in a round-bottom flask with a stir bar and reflux condenser.
-
Base Addition: Add a 1 M to 6 M solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete.
-
Neutralization: After cooling, neutralize the basic solution with an acid like hydrochloric acid to a pH within the acceptable range for drain disposal.
-
Disposal: Dispose of the neutralized solution in accordance with your institution's guidelines for aqueous waste.
Visualizations
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
